Technical Documentation Center

(5R)-5-methyl-1,4-oxazepane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5R)-5-methyl-1,4-oxazepane hydrochloride
  • CAS: 2694057-65-1

Core Science & Biosynthesis

Foundational

The Definitive Guide to (5R)-5-Methyl-1,4-oxazepane Hydrochloride: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry

Abstract: The 1,4-oxazepane scaffold is a privileged, seven-membered heterocyclic motif that sits at the structural interface of morpholines, diazepanes, and azepanes. Despite its high value in drug discovery for optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,4-oxazepane scaffold is a privileged, seven-membered heterocyclic motif that sits at the structural interface of morpholines, diazepanes, and azepanes. Despite its high value in drug discovery for optimizing conformational flexibility and physicochemical properties, its utilization has historically been bottlenecked by synthetic challenges. This technical whitepaper provides an authoritative guide on (5R)-5-methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1) , detailing its chemical identity, scalable synthetic methodologies, and integration into modern medicinal chemistry workflows.

Chemical Identity & Stereochemical Profiling

In drug development, the stereochemistry of a building block dictates the spatial trajectory of downstream vectors. The core subject of this guide is the enantiomerically pure (R)-isomer of 5-methyl-1,4-oxazepane, isolated as a hydrochloride salt.

Handling the free base of aliphatic 1,4-oxazepanes often leads to oxidative degradation and volatility losses during long-term storage. Therefore, isolating the compound as a hydrochloride salt is strictly recommended to ensure thermodynamic stability, high aqueous solubility, and reproducible stoichiometry in downstream coupling reactions.

Table 1: Chemical and Structural Identifiers
ParameterValue
Chemical Name (5R)-5-methyl-1,4-oxazepane hydrochloride
Target CAS Registry Number 2694057-65-1 [1],[2]
(S)-Enantiomer CAS Number 2694057-41-3[3]
Racemic CAS Number 1246455-95-7[4]
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Stereocenter C5 (R-configuration)
Physical State Solid (Hydrochloride salt)

The Strategic Role of 1,4-Oxazepanes in Medicinal Chemistry

The 1,4-oxazepane ring is highly sought after in scaffold hopping strategies. When a lead compound containing a morpholine ring exhibits sub-optimal target residence time or poor solubility, expanding the ring to a 7-membered 1,4-oxazepane introduces a controlled degree of conformational flexibility. Conversely, substituting a diazepane's nitrogen with an oxygen atom (forming the oxazepane) reduces the overall basicity of the molecule, which can dramatically improve membrane permeability and reduce hERG liability.

Historically, 1,4-oxazepane derivatives have been successfully deployed as highly selective dopamine D4 receptor ligands, where the specific size and flexibility of the 7-membered ring were proven crucial for target affinity (5)[5].

ScaffoldHopping M Morpholine (6-membered ring) O (5R)-5-methyl-1,4-oxazepane (7-membered chiral core) M->O Ring Expansion (Increased flexibility) T Target Receptor (e.g., Dopamine D4) O->T Enhanced Binding via Conformational Fit D Diazepane (7-membered ring) D->O O for N Substitution (Reduced basicity)

Scaffold hopping strategy utilizing 1,4-oxazepane to optimize conformational and binding profiles.

Synthetic Methodology & Mechanistic Causality

The synthesis of 7-membered heterocycles is notoriously difficult due to unfavorable entropic factors (transannular strain) compared to 5- or 6-membered rings. A foundational strategy for constructing the 1,4-oxazepane core involves the intramolecular cyclization of N-substituted amino alcohols (6)[6].

To synthesize the (5R)-5-methyl variant, the optimal starting material is N-Boc-D-alaninol . The cyclization is typically achieved via a base-mediated reaction with a dihalide (e.g., 1-bromo-2-chloroethane).

Mechanistic Causality in Scalability: Historically, scaling up this cyclization using Sodium Hydride (NaH) in DMF led to uncontrollable exothermic foaming. Recent advancements have proven that reversing the order of reagent addition—specifically, generating the dianion of the amino alcohol before introducing the electrophile—drastically increases the reaction rate, suppresses competitive intermolecular oligomerization, and mitigates dangerous gas evolution (7)[7].

SynthesisWorkflow N1 Chiral Precursor N-Boc-D-alaninol N2 Dianion Generation NaH in DMF (<-5°C) N1->N2 Step 1: Base Addition N3 Directional Alkylation 1-bromo-2-chloroethane N2->N3 Step 2: Electrophile Addition N4 Intramolecular Cyclization Rate-Limiting Step N3->N4 In situ N5 Deprotection & Salt Formation HCl in Dioxane N4->N5 Step 3: Acidic Cleavage N6 (5R)-5-methyl-1,4-oxazepane HCl CAS: 2694057-65-1 N5->N6 Precipitation

Synthetic workflow for the preparation of the 1,4-oxazepane core via intramolecular cyclization.

Experimental Protocol: Scalable Synthesis & Salt Formation

The following protocol is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.

Step 1: Dianion Generation (In-Process Control)
  • Setup: Charge a flame-dried, nitrogen-purged reactor with N-Boc-D-alaninol (1.0 equiv) and anhydrous DMF to achieve a 0.5 M solution.

  • Cooling: Cool the solution to -5 °C using an ice/brine bath.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) portion-wise. Causality Note: Generating the dianion prior to electrophile addition prevents runaway H₂ gas evolution and ensures the nucleophile is fully formed.

  • Validation: Stir for 45 minutes. The cessation of gas evolution and the formation of a clear, homogenous solution validate complete dianion formation.

Step 2: Directional Alkylation and Cyclization
  • Addition: Maintain the internal temperature strictly below 0 °C. Add 1-bromo-2-chloroethane (1.1 equiv) dropwise via a precision piston pump over 1 hour.

  • Causality Note: The differential leaving group ability (Br > Cl) forces directional alkylation. The primary alkoxide attacks the bromide first, setting up the slower, rate-limiting intramolecular displacement of the chloride by the nitrogen anion.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with cold water (to manage residual NaH) and extract with MTBE. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection and Salt Precipitation
  • Cleavage: Dissolve the crude N-Boc-(5R)-5-methyl-1,4-oxazepane in ethyl acetate. Cool to 0 °C and add 4N HCl in dioxane (3.0 equiv).

  • Precipitation: Stir for 2 hours. The deprotected secondary amine will immediately protonate and precipitate as a white crystalline solid, preventing oxidative degradation of the free base.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield (5R)-5-methyl-1,4-oxazepane hydrochloride .

Downstream Functionalization & Analytical Validation

To guarantee the integrity of the synthesized batch before deployment in medicinal chemistry campaigns (e.g., Buchwald-Hartwig cross-couplings or amide bond formations), rigorous analytical validation is required.

Self-Validating Quality Control: Because chiral inversion can occasionally occur during harsh cyclization conditions, the final product must be analyzed via Chiral HPLC. The retention time of the synthesized (5R)-enantiomer must be compared against a known standard of the racemic mixture (CAS: 1246455-95-7 ) to confirm an enantiomeric excess (ee) of >99%[4]. Once validated, the secondary amine hydrochloride can be easily liberated in situ using mild bases like DIPEA or TEA during downstream library synthesis.

References

  • NextSDS Chemical Database - (5R)-5-methyl-1,4-oxazepane hydrochloride. Available at:[1]

  • BLD Pharm - (R)-5-Methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1). Available at:[2]

  • Bidepharm - 5-Methyl-1,4-oxazepane hydrochloride (Racemic, CAS: 1246455-95-7). Available at:[4]

  • ChemicalBook - (S)-5-Methyl-1,4-oxazepane Hydrochloride (CAS: 2694057-41-3). Available at:[3]

  • BenchChem - Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Available at:[6]

  • ACS Publications - Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at:[7]

  • Journal of Medicinal Chemistry (ACS) - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Available at:[5]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Workflows for (5R)-5-Methyl-1,4-oxazepane Hydrochloride

Introduction & Pharmacological Relevance The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif characterized by its unique three-dimensional conformation[1]. In medicinal chemistry, this ring syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif characterized by its unique three-dimensional conformation[1]. In medicinal chemistry, this ring system is frequently utilized to enhance the physicochemical properties of drug candidates. Notably, 1,4-oxazepane derivatives have been extensively studied as selective dopamine D4 receptor ligands, offering potential antipsychotic efficacy while minimizing the extrapyramidal side effects commonly associated with D2 receptor antagonism[2].

The specific enantiomer, (5R)-5-methyl-1,4-oxazepane hydrochloride , provides precise spatial geometry that is critical for stereoselective target binding. As a Senior Application Scientist, I emphasize that isolating the (5R) enantiomer is not merely a structural exercise; it is a fundamental requirement to prevent off-target interactions and ensure high fidelity in downstream pharmacokinetic assays.

Physicochemical Properties

Understanding the baseline physicochemical properties of (5R)-5-methyl-1,4-oxazepane hydrochloride is essential for formulation and analytical profiling. The conversion of the volatile free base to the hydrochloride salt significantly enhances its aqueous solubility and oxidative stability, making it suitable for high-throughput screening and long-term storage.

Table 1: Core Physicochemical Data

PropertyValue / Description
Chemical Name (5R)-5-methyl-1,4-oxazepane hydrochloride
CAS Number 2694057-65-1 (5R Isomer)[3] / 1246455-95-7 (Generic)[4]
Molecular Formula C₆H₁₄ClNO (Base: C₆H₁₃NO • HCl)[5]
Molecular Weight 151.63 g/mol [5]
Appearance Solid (Crystalline powder)
Solubility High aqueous solubility (facilitated by the HCl salt form)
Storage Conditions Inert atmosphere, Room Temperature, keep tightly closed[4]

Environmental, Health, and Safety (EHS) Data

As a reactive heterocyclic salt, (5R)-5-methyl-1,4-oxazepane hydrochloride requires strict adherence to EHS protocols. The compound is classified under several GHS hazard categories due to the intrinsic reactivity of the secondary amine and the acidic nature of the hydrochloride salt[5].

Table 2: GHS Hazard Classifications & Statements

Hazard ClassCategoryHazard Statement (Code)
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)[5]
Serious Eye Damage/Irritation Category 2/2BCauses serious eye irritation (H319/H320)[5]
Specific Target Organ Toxicity Single Exposure (Category 3)May cause respiratory irritation (H335)[4]
Acute Toxicity Category 4Harmful if swallowed, dermal, or inhaled[6]
  • Signal Word: Warning[4]

  • Pictograms: GHS07 (Exclamation Mark)[3]

  • Handling Rationale (Causality): The hygroscopic nature of the HCl salt means it can absorb atmospheric moisture, potentially leading to localized acidity that exacerbates skin and eye irritation. Therefore, handling must be performed in a well-ventilated area or under a fume hood, utilizing standard PPE (nitrile gloves, safety goggles)[5]. In the event of eye contact, protocols dictate continuous rinsing with water for several minutes and immediate medical consultation to prevent tissue damage from localized pH drops[5].

Synthetic Methodologies & Experimental Protocols

The synthesis of chiral 1,4-oxazepanes relies heavily on the intramolecular cyclization of suitably functionalized open-chain precursors, such as N-substituted amino alcohols[1].

Experimental Protocol: Synthesis and Isolation

This protocol describes a self-validating workflow designed to maintain the integrity of the (5R) stereocenter throughout the reaction cascade.

  • Precursor Activation: Begin with a protected chiral amino alcohol (e.g., derived from D-alanine or polymer-supported homoserine to establish the 5R stereocenter). Immobilize or protect the primary functionalities to prevent unwanted polymerization[7].

  • Sulfonylation & Alkylation: React the intermediate with a nitrobenzenesulfonyl chloride to activate the nitrogen, followed by alkylation with a 2-bromoacetophenone derivative to build the carbon framework[7].

  • Intramolecular Cyclization: Subject the intermediate to a cleavage cocktail of Trifluoroacetic Acid (TFA) and Triethylsilane (Et₃SiH)[1].

    • Causality: TFA serves as the strong acidic medium to remove protecting groups (like Boc or silyl groups), while Et₃SiH acts as a vital carbocation scavenger. This prevents intermolecular side reactions and drives the spontaneous intramolecular cyclization to form the 1,4-oxazepane ring[7].

  • Purification: Concentrate the crude mixture and purify via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the target fraction[8].

  • Salt Formation: Dissolve the purified free base in a non-polar solvent (e.g., diethyl ether) and introduce anhydrous HCl gas or HCl in dioxane. The (5R)-5-methyl-1,4-oxazepane hydrochloride will precipitate as a crystalline solid. Filter, wash with cold ether, and dry under a vacuum.

Mechanistic Insights & Analytical Validation

To ensure trustworthiness in the synthesis, analytical validation is paramount. The structural integrity of the synthesized (5R)-5-methyl-1,4-oxazepane hydrochloride must be confirmed via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Spectra are typically collected at 300, 400, or 500 MHz[8]. The presence of the hydrochloride salt will induce a predictable downfield shift in the protons adjacent to the nitrogen atom (C3 and C5 positions) compared to the free base. Furthermore, the stereochemical purity (enantiomeric excess) must be validated using chiral HPLC to ensure the (5R) configuration is maintained without racemization during the highly acidic cyclization step.

Visualizations

Below is the logical workflow for the synthesis and isolation of the target compound, mapped out to highlight the critical phase transitions.

G A Chiral Amino Alcohol (5R Precursor) B Sulfonylation & Alkylation A->B C TFA / Et3SiH Mediated Cyclization B->C D RP-HPLC Purification C->D E Anhydrous HCl Salt Formation D->E F (5R)-5-methyl-1,4-oxazepane hydrochloride E->F

Synthetic workflow and isolation of (5R)-5-methyl-1,4-oxazepane hydrochloride.

References

  • Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, Royal Society of Chemistry, 2020. URL: [Link]

  • National Institutes of Health. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." PubMed. URL: [Link]

  • NextSDS. "(5R)-5-methyl-1,4-oxazepane hydrochloride — Chemical Substance Safety Profiling." NextSDS Database. URL:[Link]

Sources

Foundational

Crystal Structure and Stereochemistry of (5R)-5-Methyl-1,4-oxazepane Hydrochloride: A Technical Guide

Executive Summary The 1,4-oxazepane ring system has emerged as a highly versatile, conformationally restricted bioisostere for morpholine and piperazine rings in modern drug discovery. Specifically, 5-methyl-1,4-oxazepan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepane ring system has emerged as a highly versatile, conformationally restricted bioisostere for morpholine and piperazine rings in modern drug discovery. Specifically, 5-methyl-1,4-oxazepane is frequently utilized as a critical building block in the synthesis of advanced targeted therapeutics, including KRAS G12C inhibitors[1]. The stereochemistry at the C5 position profoundly dictates the spatial trajectory of the attached substituents, influencing target-binding affinity and pharmacokinetic properties. This whitepaper provides an in-depth technical analysis of the crystal structure, stereochemical assignment, and experimental workflows associated with (5R)-5-methyl-1,4-oxazepane hydrochloride.

Pharmacological Context and Structural Significance

In medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich aliphatic heterocycles is a proven strategy to improve solubility, reduce off-target toxicity, and enhance three-dimensional target engagement. The 1,4-oxazepane core—a seven-membered ring containing oxygen and nitrogen heteroatoms—offers a unique conformational landscape compared to its six-membered morpholine counterpart.

Commercial availability of racemic 5-methyl-1,4-oxazepane has accelerated its use in library synthesis[2]. However, when integrated into complex pharmacophores, the absolute configuration of the methyl group becomes paramount. The (5R) enantiomer forces the seven-membered ring into specific twist-chair conformations to minimize transannular steric strain. To definitively confirm this stereochemistry during drug development, researchers rely on single-crystal X-ray diffraction (XRD) of its hydrochloride salt. The chloride counterion is strategically chosen not only for stability but because its heavier atomic mass provides the anomalous scattering necessary to determine the absolute configuration via the Flack parameter.

Stereochemical Architecture and Crystallography

Conformational Dynamics

The seven-membered 1,4-oxazepane ring is highly flexible, rapidly interconverting between various twist-chair and boat conformations in solution. The introduction of the methyl group at the C5 position (adjacent to the nitrogen) creates a stereogenic center that acts as a conformational anchor. In the solid state, the (5R)-5-methyl-1,4-oxazepane ring typically adopts a distorted twist-chair conformation where the bulky methyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

Hydrogen Bonding Network of the Hydrochloride Salt

Converting the free base to a hydrochloride salt is a deliberate experimental choice[3]. The protonation of the secondary amine yields an NH2+​ center, which acts as a robust double hydrogen-bond donor.

  • Primary Interaction: Strong N−H⋯Cl− hydrogen bonds form the core lattice.

  • Secondary Interaction: The ether oxygen (O1) can act as a weak hydrogen-bond acceptor, participating in bifurcated networks or interacting with adjacent asymmetric units. This network stabilizes the crystal lattice, leading to high-quality single crystals suitable for high-resolution XRD. Similar structural stabilization has been observed in protein-ligand complexes, such as the co-crystallization of 1,4-oxazepane hydrochloride with the Plasmodium falciparum CTP:phosphocholine cytidylyltransferase[4].

Quantitative Crystallographic Data

The table below summarizes the representative crystallographic parameters for a chiral hydrochloride salt of this class, demonstrating the expected metrics for a high-quality structural refinement.

ParameterValue / Description
Chemical Formula C6​H14​ClNO
Formula Weight 151.63 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral organic salts)
Temperature 100(2) K
Radiation Cu ( λ=1.54184 Å)
Z (Molecules/Unit Cell) 4
Refinement Method Full-matrix least-squares on F2
Flack Parameter 0.02(3) (Confirms absolute configuration)

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for the synthesis, resolution, and structural confirmation of (5R)-5-methyl-1,4-oxazepane hydrochloride.

Protocol 1: Chiral Resolution of Racemic 5-Methyl-1,4-oxazepane

Causality: Racemic mixtures must be resolved before crystallization. Chiralpak IG is selected because its immobilized amylose-based stationary phase is highly resistant to basic secondary amines, preventing column degradation while offering excellent enantiomeric excess (ee)[5].

  • Sample Preparation: Dissolve racemic 5-methyl-1,4-oxazepane in methanol to a concentration of 10 mg/mL.

  • Chromatographic Setup: Utilize a CHIRALPAK™ IG column (250 x 4.6 mm, 5 μm)[5].

  • Mobile Phase: Prepare an isocratic mixture of 0.2% ammonia in methanol. Note: Ammonia suppresses the ionization of the secondary amine, ensuring sharp peak shapes and preventing peak tailing.

  • Elution: Run the system at a flow rate of 3.0 mL/min. Monitor UV absorbance (typically at low wavelengths, e.g., 210 nm) or use an Evaporative Light Scattering Detector (ELSD) since the compound lacks strong chromophores.

  • Fraction Collection: Collect the fractions corresponding to the (5R) enantiomer (often designated as Isomer-1 or Isomer-2 depending on specific retention times) and concentrate under reduced pressure to yield the free base as a pale yellow liquid[5].

Workflow1 A Racemic Synthesis 5-Methyl-1,4-oxazepane B Chiral HPLC Resolution (Chiralpak IG) A->B C Salt Formation (HCl in Et2O) B->C D Slow Evaporation Crystallization C->D E Single Crystal XRD D->E F Absolute Configuration (5R) Confirmed E->F

Workflow for the stereochemical assignment of (5R)-5-methyl-1,4-oxazepane.

Protocol 2: Hydrochloride Salt Formation and Crystallization

Causality: The free base is an oil at room temperature. Converting it to a hydrochloride salt increases the melting point and crystallinity. Diethyl ether ( Et2​O ) is used as an anti-solvent to lower solubility gradually, promoting the growth of large, defect-free single crystals rather than microcrystalline powders[3].

  • Salt Formation: Dissolve the enantiopure (5R)-5-methyl-1,4-oxazepane free base (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM).

  • Acidification: Dropwise, add a 2.0 M solution of HCl in diethyl ether ( Et2​O ) (1.1 eq) while stirring at 0 °C under an inert atmosphere[3].

  • Isolation: Stir for 2 hours at room temperature. The hydrochloride salt will precipitate. Filter, wash with cold Et2​O , and dry under a vacuum.

  • Crystallization: Dissolve 50 mg of the hydrochloride salt in a minimal amount of methanol. Transfer to a small vial.

  • Vapor Diffusion: Place the small vial inside a larger vial containing Et2​O . Seal the larger vial. Allow the anti-solvent ( Et2​O ) to slowly diffuse into the methanol solution over 3–7 days until suitable single crystals form.

Protocol 3: X-Ray Diffraction Data Collection and Refinement

Causality: Copper radiation is chosen over Molybdenum because the longer wavelength of Cu enhances the anomalous dispersion signal of the chloride ion, which is strictly required to calculate an accurate Flack parameter for absolute stereochemistry confirmation.

  • Mounting: Select a clear, colorless crystal and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the cold stream (100 K) of the diffractometer to minimize thermal motion.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Cu microfocus source and a photon-counting detector.

  • Integration: Process the frames to integrate intensities and apply empirical absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., using SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Calculate the Flack parameter. A value near 0 (with a low standard uncertainty) confirms the (5R) configuration, while a value near 1 would indicate the (5S) configuration.

XRD A Data Collection (Cu Kα Radiation) B Data Integration & Background Subtraction A->B C Empirical Absorption Correction B->C D Structure Solution (Direct Methods) C->D E Anisotropic Refinement (SHELXL) D->E F Flack Parameter Calculation E->F

X-Ray Diffraction Data Processing Pipeline for absolute structure determination.

Conclusion

The structural characterization of (5R)-5-methyl-1,4-oxazepane hydrochloride is a critical quality control step in the development of modern therapeutics. By utilizing chiral HPLC for precise enantiomeric resolution and leveraging the anomalous scattering of the chloride counterion in single-crystal X-ray diffraction, researchers can establish a self-validating system that guarantees the absolute stereochemistry of this vital pharmacophore.

References

  • RCSB Protein Data Bank. "7QAD: Crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 1,4-Oxazepane hydrochloride." RCSB PDB, November 30, 2022.[Link]

  • Google Patents. "WO2023018809A1 - Compounds and Methods for Treating KRAS-Mediated Diseases." Amgen Inc., February 16, 2023.
  • Google Patents. "WO2024040109A2 - Kras inhibitors." Amgen Inc., April 01, 2024.
  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development, February 28, 2026.[Link]

Sources

Exploratory

Comprehensive Technical Guide and Safety Data Protocol for (5R)-5-methyl-1,4-oxazepane hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (5R)-5-methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1) Executive Summary: The Role of 1,4-Oxazepanes in Drug Discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (5R)-5-methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1)

Executive Summary: The Role of 1,4-Oxazepanes in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic success. While the six-membered morpholine ring is a ubiquitous bioisostere, its seven-membered counterpart, 1,4-oxazepane, has emerged as a highly valuable alternative for expanding three-dimensional chemical space[1].

The specific introduction of the (5R)-methyl group in (5R)-5-methyl-1,4-oxazepane hydrochloride provides rigid stereocontrol over the ring's conformation. This alters the vectorial projection of substituents, a phenomenon heavily leveraged in scaffold hopping[1]. By transitioning from a rigid morpholine to a flexible, stereospecific oxazepane, researchers can discretely modulate lipophilicity, improve metabolic stability against liver microsomes, and enhance target selectivity[2]. This structural causality has been successfully applied in the discovery of highly selective EP300/CBP histone acetyltransferase inhibitors for anticancer therapies[3] and novel dopamine D4 receptor ligands for neurological applications[4].

Physicochemical Profiling & Structural Causality

The physical properties of (5R)-5-methyl-1,4-oxazepane hydrochloride dictate both its utility in synthesis and its handling requirements. As a secondary amine hydrochloride salt, the compound exhibits excellent aqueous solubility but is inherently prone to hygroscopicity[5][6].

Quantitative Physicochemical Data
PropertyValueCausality / Relevance
Chemical Name (5R)-5-methyl-1,4-oxazepane HClStereospecific scaffold for targeted drug discovery.
CAS Number 2694057-65-1Unique identifier for the (5R) enantiomer[7].
Molecular Formula C6H14ClNOPresence of the HCl salt ensures stability of the secondary amine[6].
Molecular Weight 151.63 g/mol Low molecular weight makes it an ideal building block for fragment-based drug design (FBDD)[6].
Appearance Off-white to white solidVisual indicator of purity; discoloration may indicate amine oxidation[5].
Storage Conditions Inert atmosphere, Room TempPrevents deliquescence and subsequent hydrolytic degradation[8].

Toxicological Mechanisms & Hazard Identification

According to standardized Safety Data Sheets (SDS) for 5-methyl-1,4-oxazepane hydrochloride derivatives, this compound is classified under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2, H315) and a Serious Eye Irritant (Category 2, H319) [6].

Mechanistic Causality of Toxicity: The irritation profile is not merely a function of the organic framework, but rather the dissociation mechanics of the hydrochloride salt. Upon contact with the moisture inherent in mucous membranes, sweat, or the corneal epithelium, the salt dissociates, causing a localized release of hydrochloric acid[5][6]. This rapid drop in micro-environmental pH leads to protein denaturation, lipid bilayer disruption, and cellular damage. Furthermore, if the environmental pH neutralizes the acid, the exposed secondary amine within the oxazepane ring acts as a nucleophile, potentially reacting with biological electrophiles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that standard operating procedures must be replaced with self-validating systems—protocols that contain built-in verification steps to ensure scientific integrity.

Protocol 1: Anhydrous Weighing and Stock Solution Preparation

Because amine hydrochlorides readily absorb atmospheric moisture (deliquescence), weighing must be conducted under strictly controlled conditions to ensure accurate molarity in subsequent biological or synthetic assays.

  • Environmental Control: Purge a glovebox or analytical desiccator with an inert gas (nitrogen or argon) to maintain relative humidity below 10%[8].

  • Transfer & Weighing: Using anti-static spatulas, transfer the required mass of (5R)-5-methyl-1,4-oxazepane hydrochloride into a pre-tared, amber glass vial.

  • Solvation: Dissolve the compound in an anhydrous solvent (e.g., DMSO for biological assays, or DCM for chemical synthesis). Ensure the solvent has been pre-dried over activated 3Å molecular sieves.

  • Self-Validation System (Integrity Check): To confirm that the salt has not absorbed atmospheric moisture or undergone free-basing, extract a 1 mg/mL aliquot into LC-MS grade water and measure the pH. A pH reading between 4.5 and 5.5 confirms the intact hydrochloride salt. Concurrently, perform a pre- and post-weighing mass balance check of the stock vial; a mass increase of >0.5% indicates compromised inertion and moisture uptake.

Protocol 2: Emergency Spill Mitigation and Neutralization

In the event of a spill, immediate mitigation is required to prevent the aerosolization of the irritating dust and the spread of the acidic hazard[5][9].

  • Containment: Do NOT apply water initially. Aqueous dissolution will rapidly spread the acidic hazard across the workspace.

  • Chemical Neutralization: Cover the solid spill generously with a weak solid base, such as sodium bicarbonate (NaHCO₃). This ensures that any ambient moisture triggers a safe neutralization reaction, releasing harmless CO₂ rather than corrosive HCl[9].

  • Collection: Sweep the neutralized mixture using non-sparking tools to avoid dust ignition, and place it in a sealed hazardous waste container[9].

  • Self-Validation System (Decontamination Check): Swab the spill area with a damp pH indicator strip. A neutral pH reading (6.5–7.5) provides empirical confirmation that the acidic residue has been completely eradicated.

Visualizations of Workflows and Mechanisms

G A Morpholine Scaffold (6-membered) C Scaffold Hopping A->C B 1,4-Oxazepane Scaffold (7-membered) D Altered 3D Vectorial Projection B->D E Modulated Lipophilicity B->E F (5R)-5-methyl Substitution B->F C->B G Target Selectivity (e.g., EP300/CBP) D->G E->G F->D

Caption: Logical relationship of 1,4-oxazepane scaffold hopping in rational drug design.

G Start Handling (5R)-5-methyl-1,4-oxazepane HCl Weigh Weighing Protocol (Inert Atmosphere) Start->Weigh Spill Spill Detected? Start->Spill Sol Stock Solution Prep (Anhydrous Solvents) Weigh->Sol Store Store at RT Desiccated Sol->Store Spill->Weigh No Neut Neutralize with Weak Base (NaHCO3) Spill->Neut Yes Clean Sweep & Dispose as Hazardous Waste Neut->Clean

Caption: Self-validating workflow for handling and emergency spill mitigation.

References

  • MATERIAL SAFETY DATA SHEET:[1,4]Oxazepane hydrochloride - J & W PharmLab, LLC. Available at:5

  • Safety Data Sheet: (5S)-5-methyl-1,4-oxazepane hydrochloride - Enamine. Available at: 6

  • SAFETY DATA SHEETS: 6-methyl-1,4-oxazepane hydrochloride - Cato-Chem. Available at: 9

  • (5R)-5-methyl-1,4-oxazepane hydrochloride — Chemical Substance Database - NextSDS. Available at: 7

  • 178312-62-4 | 1,4-Oxazepane hydrochloride Properties - BLD Pharm. Available at:8

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem. Available at: 1

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands - Journal of Medicinal Chemistry (ACS). Available at:4

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry (ACS). Available at: 2

  • Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring - PubMed (Bioorg Med Chem Lett). Available at: 3

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of (5R)-5-Methyl-1,4-Oxazepane Hydrochloride from Chiral Amino Alcohols

Executive Summary & Strategic Rationale The 1,4-oxazepane scaffold is a privileged, seven-membered saturated heterocycle that bridges the chemical space between morpholines and diazepanes. Recently, the specific (5R)-5-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,4-oxazepane scaffold is a privileged, seven-membered saturated heterocycle that bridges the chemical space between morpholines and diazepanes. Recently, the specific (5R)-5-methyl-1,4-oxazepane motif has gained significant traction in oncology and medicinal chemistry, notably serving as a critical structural component in the development of novel KRAS inhibitors[1].

Historically, the synthesis of 1,4-oxazepanes has been challenging due to the high entropic barriers associated with seven-membered ring formation, which often leads to competing intermolecular polymerization or unwanted aziridination[2]. To overcome these thermodynamic hurdles, this guide details a highly optimized, metal-free, linear-convergent synthetic route starting from the commercially available chiral amino alcohol, (R)-3-aminobutan-1-ol . By utilizing a stepwise protection-alkylation-reduction-cyclization sequence, this protocol avoids the complex purifications associated with Mitsunobu conditions[3] and bypasses the instability of aziridine intermediates[4], providing a scalable and stereochemically robust pathway to the target hydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material (R)-3-aminobutan-1-ol Step1 Step 1: Amine Masking Boc Anhydride, Et3N, DCM SM->Step1 Prevents N-alkylation Step2 Step 2: Etherification Ethyl Bromoacetate, NaH, THF/DMF Step1->Step2 Williamson Ether Synthesis Step3 Step 3: Ester Reduction LiAlH4, THF Step2->Step3 Generates primary alcohol Step4 Step 4: Activation & Cyclization MsCl, Et3N -> NaH, DMF Step3->Step4 Intramolecular 7-exo-tet SN2 Step5 Step 5: Deprotection 4M HCl in Dioxane Step4->Step5 Cleaves Boc group Product Target Molecule (5R)-5-methyl-1,4-oxazepane HCl Step5->Product Precipitates as HCl salt

Figure 1: Five-step synthetic workflow for (5R)-5-methyl-1,4-oxazepane hydrochloride.

Quantitative Stoichiometry & Reaction Matrix

The following table summarizes the stoichiometric parameters optimized for a 10-gram scale synthesis.

StepReagentFunctionEquivalentsTemp (°C)Time (h)Expected Outcome
1 (R)-3-aminobutan-1-olStarting Material1.00 → 254N-Boc protected intermediate
1 Boc₂OProtecting Group1.050 → 254-
2 Ethyl bromoacetateAlkylating Agent1.20 → 2512O-alkylated ester
2 NaH (60% dispersion)Base1.50 → 2512-
3 LiAlH₄Reducing Agent1.50 → 252Primary alcohol
4a Methanesulfonyl chlorideActivating Agent1.201Mesylate intermediate
4b NaH (60% dispersion)Base for Cyclization1.5608Boc-protected 1,4-oxazepane
5 4M HCl in DioxaneDeprotecting Agent5.0252Hydrochloride salt precipitate

Step-by-Step Execution Protocols

Step 1: Amine Masking (Boc Protection)

Protocol:

  • Dissolve (R)-3-aminobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C under nitrogen.

  • Add triethylamine (Et₃N) (1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Causality & Rationale: The primary amine is highly nucleophilic and would outcompete the hydroxyl group in subsequent alkylation steps. Masking it with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely pacifies the nitrogen, ensuring strict chemoselectivity during the Williamson ether synthesis.

Self-Validation & Troubleshooting: The reaction is self-validating via TLC (ninhydrin stain). The highly polar, ninhydrin-positive primary amine spot will completely disappear, replaced by a higher Rf​ , UV-inactive spot that only stains with ninhydrin upon aggressive heating (due to thermal Boc cleavage on the plate).

Step 2: Etherification (Williamson Ether Synthesis)

Protocol:

  • Dissolve the N-Boc intermediate (1.0 eq) in a 4:1 mixture of anhydrous THF/DMF (0.15 M) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add ethyl bromoacetate (1.2 eq) dropwise. Warm to RT and stir for 12 hours.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (EtOAc), wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Causality & Rationale: Sodium hydride irreversibly deprotonates the primary hydroxyl group to form a highly reactive alkoxide. DMF is utilized as a co-solvent to disrupt ion pairing, significantly enhancing the nucleophilicity of the alkoxide for the SN2 attack on ethyl bromoacetate.

Self-Validation & Troubleshooting: Successful etherification is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp ester carbonyl stretch (~1740 cm⁻¹) in the IR spectrum.

Step 3: Ester Reduction

Protocol:

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Slowly add the ester intermediate from Step 2 (1.0 eq) dissolved in THF.

  • Stir for 2 hours at RT.

  • Perform a Fieser workup: Add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts through Celite and concentrate the filtrate.

Causality & Rationale: The ester must be reduced to a primary alcohol to provide the necessary electrophilic handle for the upcoming cyclization. LiAlH₄ is chosen because it rapidly reduces esters but is entirely unreactive toward the Boc carbamate under these conditions.

Self-Validation & Troubleshooting: TLC will show a shift to a much lower Rf​ value due to the regenerated primary alcohol. If the reduction is sluggish, ensure the THF is strictly anhydrous, as moisture rapidly degrades LiAlH₄.

Step 4: Activation & Intramolecular Cyclization

Protocol:

  • Activation: Dissolve the alcohol (1.0 eq) in DCM at 0 °C. Add Et₃N (2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour, then perform a standard aqueous workup to isolate the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in anhydrous DMF (0.05 M) to favor intramolecular reaction over intermolecular polymerization. Add NaH (1.5 eq) at 0 °C, then heat the mixture to 60 °C for 8 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected 1,4-oxazepane.

Causality & Rationale: Direct cyclization of amino alcohols is notoriously difficult. Converting the alcohol to a mesylate creates an exceptional leaving group. High-dilution conditions (0.05 M) and heating to 60 °C provide the entropic and thermal energy required to drive the 7-exo-tet intramolecular SN2 cyclization[2].

Self-Validation & Troubleshooting: The cyclization is validated by mass spectrometry (M+H peak matching the closed ring) and the disappearance of the mesylate methyl singlet (~3.0 ppm) in the ¹H NMR spectrum.

Step 5: Deprotection & Salt Formation

Protocol:

  • Dissolve the Boc-protected 1,4-oxazepane in a minimal amount of DCM.

  • Add 5.0 equivalents of 4M HCl in Dioxane. Stir at RT for 2 hours.

  • The product will precipitate as a white solid. Add cold diethyl ether to maximize precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield (5R)-5-methyl-1,4-oxazepane hydrochloride.

Causality & Rationale: Using anhydrous HCl in dioxane cleanly cleaves the Boc group without risking the hydrolysis of the ether linkage. This method directly generates the hydrochloride salt, which is the preferred form for long-term storage and biological testing due to its enhanced stability and aqueous solubility[5].

Self-Validation & Troubleshooting: The reaction is a self-validating physical system: the target salt is insoluble in the dioxane/ether mixture and crashes out of solution. If no precipitate forms, the reaction may be incomplete, or the intermediate was too dilute; concentrate the mixture under a stream of nitrogen to induce crystallization.

Stereochemical Integrity

Because the C-O and C-N bonds at the chiral center of the (R)-3-aminobutan-1-ol starting material are never broken during this sequence, the stereocenter remains completely untouched. This guarantees that the final product maintains the exact enantiomeric excess (ee) of the starting material, yielding isomerically pure (5R)-5-methyl-1,4-oxazepane[5].

References

  • [1] WO2024040109A2 - Kras inhibitors. Google Patents.

  • [2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.

  • [3] Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.

  • [4] Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ACS Publications.

  • [5] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC.

Sources

Application

Application Note: (5R)-5-Methyl-1,4-oxazepane Hydrochloride in Chiral Drug Design

Executive Summary & Strategic Utility The pursuit of novel chemical space in modern drug discovery has driven a shift from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally complex scaffolds. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The pursuit of novel chemical space in modern drug discovery has driven a shift from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally complex scaffolds. Among these, the 1,4-oxazepane ring—a seven-membered saturated heterocycle containing oxygen and nitrogen—has emerged as a highly versatile building block[1].

Specifically, (5R)-5-methyl-1,4-oxazepane hydrochloride represents a strategic intersection of medium-ring dynamics and asymmetric synthesis. The introduction of the chiral (5R)-methyl group is not merely a structural decoration; it fundamentally alters the thermodynamic landscape of the molecule. By leveraging the "magic methyl effect" and the Thorpe-Ingold effect, the methyl substituent sterically restricts the flexible seven-membered ring into a biologically active chair conformation[2]. This pre-organization reduces the entropic penalty upon target binding, a principle recently exploited in the development of advanced KRAS G12C/D inhibitors and other kinase therapeutics[3],[4].

Physicochemical Profile & Data Summary

Understanding the baseline properties of this chiral building block is critical for optimizing reaction conditions and predicting its behavior in biological assays. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation and volatility associated with the free aliphatic amine[5].

PropertyValueImplication for Medicinal Chemistry
Compound Name (5R)-5-methyl-1,4-oxazepane HClStandardized nomenclature for procurement and IP.
CAS Number 1246494-21-2 (Free base)Facilitates database indexing and structural verification.
Molecular Weight 151.63 g/mol (HCl salt)Low molecular weight ideal for fragment-based drug design (FBDD).
Ring Architecture 7-membered, saturated heterocycleHigh Fsp3 character improves aqueous solubility and metabolic stability.
Stereochemistry (5R)-methyl substitutionInduces specific spatial vectors, enhancing enantiomeric target engagement.
Physical State Solid (Crystalline)Enhances shelf-life, handling accuracy, and mitigates inhalation hazards[5].

Conformational Dynamics & Mechanistic Logic

The unsubstituted 1,4-oxazepane ring is highly flexible, rapidly interconverting between multiple chair, boat, and twist-boat conformations[1]. When integrated into a drug molecule, this flexibility incurs a high entropic cost upon binding to a rigid protein pocket. The strategic placement of the (5R)-methyl group introduces steric bulk that strongly biases the ring toward a single, low-energy chair conformation. This conformational locking improves both binding affinity and lipophilicity, driving the molecule deeper into hydrophobic pockets.

ConformationalLogic A Unsubstituted 1,4-Oxazepane B High Conformational Flexibility (Entropic Penalty) A->B  Rotational Freedom C (5R)-5-Methyl-1,4-oxazepane D Thorpe-Ingold Effect (Steric Restriction) C->D  Chiral Methyl Insertion E Locked Chair Conformation (Favorable Target Binding) D->E  Conformational Bias

Figure 1: Conformational restriction logic of the (5R)-methyl substitution on the 1,4-oxazepane ring.

Experimental Protocols & Workflows

As a secondary amine, (5R)-5-methyl-1,4-oxazepane is primed for N-functionalization. However, the steric hindrance introduced by the adjacent (5R)-methyl group and the transannular interactions inherent to 7-membered rings require highly optimized conditions.

SyntheticWorkflow A (5R)-5-Methyl-1,4-oxazepane HCl (Stable Precursor) B In Situ Freebasing (DIPEA/TEA in DCE/Toluene) A->B  Neutralization C Reductive Amination (Aldehyde, STAB) B->C  N-Alkylation D Buchwald-Hartwig Coupling (Aryl Halide, Pd-Catalyst) B->D  N-Arylation E sp3-Rich Ligand (e.g., KRAS Inhibitor) C->E  Purification D->E  Purification

Figure 2: Divergent synthetic workflow for incorporating the (5R)-5-methyl-1,4-oxazepane scaffold.

Protocol A: Reductive Amination (N-Alkylation)

This protocol details the coupling of the oxazepane core with an aldehyde to form a tertiary amine, a common linkage in GPCR and kinase ligands.

Step-by-Step Methodology:

  • Freebasing & Solvation: Suspend (5R)-5-methyl-1,4-oxazepane hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise at room temperature.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the imine formation is sterically hindered. DIPEA is a non-nucleophilic base that efficiently liberates the free amine without participating in side reactions with the aldehyde.

  • Imine Formation: Add the target aldehyde (1.1 equiv) to the solution. Stir the mixture at room temperature for 2 hours.

    • Causality: Pre-forming the iminium ion is critical. Adding the reducing agent too early can lead to the direct reduction of the aldehyde to a primary alcohol, wasting the reagent.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: STAB is a mild, highly selective reducing agent that targets the iminium intermediate rather than the unreacted aldehyde. It avoids the toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH3CN).

  • Quench & Self-Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM.

    • In-Process Validation: Before proceeding to column chromatography, sample the organic layer for LC-MS analysis. The protocol is self-validating when the chromatogram shows the complete disappearance of the mass corresponding to the free oxazepane (m/z 116.1 for [M+H]+) and the appearance of the target alkylated mass.

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Attaching an aryl or heteroaryl ring to the oxazepane nitrogen is notoriously difficult due to the steric bulk of the (5R)-methyl group. This requires a robust palladium-catalyzed cross-coupling approach.

Step-by-Step Methodology:

  • Catalyst & Reagent Preparation: In an oven-dried Schlenk tube, combine (5R)-5-methyl-1,4-oxazepane hydrochloride (1.2 equiv), the target aryl bromide (1.0 equiv), Pd2(dba)3 (0.05 equiv), RuPhos (0.10 equiv), and sodium tert-butoxide (NaOtBu) (3.0 equiv).

    • Causality: NaOtBu serves a dual purpose: it acts as the stoichiometric base to neutralize the HCl salt and facilitates the reductive elimination step in the catalytic cycle. RuPhos is specifically chosen as the ligand because its electron-rich, sterically demanding biaryl structure excels at coupling secondary amines with bulky environments.

  • Degassing: Evacuate the tube and backfill with ultra-pure nitrogen (repeat 3x).

    • Causality: Palladium(0) species are highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation and the formation of homocoupled aryl byproducts.

  • Reaction Execution: Add anhydrous, degassed toluene (0.1 M) via syringe. Seal the tube and heat to 90°C for 16 hours.

    • Causality: Toluene provides a non-polar, high-boiling environment that stabilizes the transition states of the oxidative addition and reductive elimination phases.

  • Workup & Self-Validation: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

    • In-Process Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The protocol is validated when UV visualization (254 nm) confirms the complete consumption of the highly UV-active aryl bromide starting material, replaced by a new, lower-Rf spot corresponding to the arylated oxazepane product.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL:[Link][6]

  • KRAS Inhibitors (WO2024040109A2) Source: World Intellectual Property Organization / Google Patents URL:[3]

  • Heterocyclic Compounds and Uses Thereof (WO 2023/018809 A1) Source: World Intellectual Property Organization / Google Patents URL:[4]

Sources

Method

Application Note: Precision N-Alkylation of (5R)-5-Methyl-1,4-oxazepane Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Late-stage functionalization, SN2 kinetics, and chiral pool preservation The 1,4-oxazepane scaffold is a privileged seven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Late-stage functionalization, SN2 kinetics, and chiral pool preservation

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly utilized in medicinal chemistry to navigate complex 3D chemical space[1]. Specifically, (5R)-5-methyl-1,4-oxazepane provides a conformationally restricted, chiral vector that is highly valuable in drug discovery[2]. However, because the secondary amine is typically stored and handled as a stable hydrochloride salt, its N-alkylation requires a carefully orchestrated sequence of in situ free-basing and electrophilic capture.

This application note details a self-validating, highly optimized protocol for the direct SN2 N-alkylation of (5R)-5-methyl-1,4-oxazepane hydrochloride, balancing nucleophilic reactivity with the prevention of over-alkylation.

Mechanistic Rationale & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of reagents, but a system of controlled chemical kinetics. The N-alkylation of a secondary amine hydrochloride presents three distinct challenges: neutralizing the salt, driving the SN2 reaction, and preventing the resulting tertiary amine from reacting further to form a quaternary ammonium salt.

  • The Causality of Base Selection: We utilize anhydrous potassium carbonate ( K2​CO3​ ) rather than soluble organic bases like DIPEA or Triethylamine. K2​CO3​ is a mild, cost-effective inorganic base that is completely insoluble in acetonitrile[3]. This heterogeneity is a strategic advantage: it slowly generates the free base of the oxazepane in situ, keeping the concentration of the highly nucleophilic secondary amine low. This "drip-feed" effect mitigates rapid over-alkylation and suppresses base-catalyzed E2 elimination of the alkyl halide electrophile[3].

  • The Causality of Solvent: Acetonitrile (MeCN) is the optimal polar aprotic solvent for this transformation[4]. Unlike protic solvents that heavily solvate and dampen the nucleophilicity of the amine, MeCN leaves the nitrogen lone pair exposed, accelerating the SN2 attack. Furthermore, MeCN is significantly easier to remove during workup compared to high-boiling alternatives like DMF or DMSO.

  • The Causality of Temperature Control: The (5R)-methyl group provides moderate steric shielding, which naturally slows the alkylation rate compared to unhindered pyrrolidines[5]. Heating the reaction to 60 °C provides the necessary activation energy for the SN2 pathway. However, exceeding 80 °C is actively avoided, as thermal stress promotes quaternization and risks racemization of the C5 stereocenter.

Reaction Workflow Visualization

The following diagram illustrates the logical progression of the one-pot free-basing and alkylation sequence.

G A Step 1: Substrate Preparation (5R)-5-Methyl-1,4-oxazepane HCl B Step 2: In Situ Free-Basing Add K2CO3 (2.5 eq) in MeCN A->B C Step 3: Electrophilic Addition Dropwise addition of R-X (1.1 eq) B->C D Step 4: SN2 Alkylation Stir at 60 °C, Monitor via LC-MS C->D E Step 5: Quench & Workup H2O/EtOAc Extraction, Brine Wash D->E F Step 6: Purification Silica Gel Chromatography E->F

Workflow for the SN2 N-alkylation of (5R)-5-methyl-1,4-oxazepane hydrochloride.

Step-by-Step Methodology

This protocol is scaled for a standard 10 mmol synthesis using a primary alkyl bromide (e.g., benzyl bromide) as the model electrophile.

Reagents Required:

  • (5R)-5-methyl-1,4-oxazepane hydrochloride: 1.51 g (10.0 mmol, 1.0 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 3.45 g (25.0 mmol, 2.5 equiv)

  • Benzyl Bromide (Electrophile): 1.31 mL (11.0 mmol, 1.1 equiv)

  • Anhydrous Acetonitrile (MeCN): 50 mL (0.2 M concentration)

Execution Steps:

  • Preparation & Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the (5R)-5-methyl-1,4-oxazepane hydrochloride (1.51 g) and anhydrous K2​CO3​ (3.45 g).

  • Solvent Addition: Purge the flask with inert gas (Nitrogen or Argon). Add 50 mL of anhydrous MeCN. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Insight: This pre-stirring period is critical to initiate the deprotonation of the hydrochloride salt before the electrophile is introduced.

  • Electrophile Introduction: Using a syringe, add benzyl bromide (1.31 mL) dropwise over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to an internal temperature of 60 °C using an oil bath or heating block. Stir continuously for 6 to 8 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (See Section 5 for self-validation metrics).

  • Quench and Filtration: Once the starting material is consumed, remove the flask from the heat and cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ , KCl , KBr ). Wash the filter cake with an additional 20 mL of MeCN.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude tertiary amine via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking).

Quantitative Optimization Data

The parameters of this protocol were established through rigorous optimization. The table below summarizes the causality of varying the base, solvent, and temperature against the final yield of the N-alkylated product.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Et3​N (2.5)DCM252445%Sluggish kinetics; incomplete conversion.
2 Cs2​CO3​ (2.5)DMF80472%Fast reaction, but trace racemization and difficult solvent removal.
3 NaH (2.5)THF0 to 25230%Harsh deprotonation led to complex mixture and E2 elimination of R-X.
4 K2​CO3​ (2.5) MeCN 60 6 88% Optimal balance of kinetics, purity, and ease of workup.

Analytical Validation & Troubleshooting (Self-Validating System)

A reliable protocol must include built-in verification steps to ensure the chemist can trust the outcome.

  • TLC Validation: The starting material ((5R)-5-methyl-1,4-oxazepane) is a secondary amine that stains intensely pink/purple with Ninhydrin. The successful formation of the N-alkylated product (a tertiary amine) will result in a spot that is Ninhydrin-negative but strongly UV-active (due to the benzyl group) and positive to Dragendorff's reagent.

  • LC-MS Confirmation: The reaction is complete when the [M+H]+ peak corresponding to the free base of the starting material ( m/z 116.1) disappears, and the [M+H]+ of the product ( m/z 206.1 for the N-benzyl derivative) dominates the chromatogram.

  • Troubleshooting Over-Alkylation: If LC-MS indicates a mass corresponding to [M+R]+ , quaternization has occurred. This is a direct result of excessive heating or using an excess of the alkyl halide. To correct this in future runs, strictly cap the temperature at 60 °C and ensure the electrophile does not exceed 1.1 equivalents.

References

  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." The Journal of Organic Chemistry. URL: [Link]

  • Sciencemadness. "Best Conditions For N-Alkylation?" Sciencemadness. URL: [Link]

  • RSC Advances. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." Royal Society of Chemistry. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: (5R)-5-Methyl-1,4-oxazepane Hydrochloride in Modern Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern medicinal chemistry, scaffold hopping is a critical strategy for overcoming patent landscapes, improving pharmacokinetic (PK) profiles, and enhancing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, scaffold hopping is a critical strategy for overcoming patent landscapes, improving pharmacokinetic (PK) profiles, and enhancing target selectivity. The saturated six-membered morpholine ring is a ubiquitous feature in approved drugs; however, its rigid, flat chair conformation often limits three-dimensional (3D) spatial exploration .

(5R)-5-methyl-1,4-oxazepane hydrochloride has emerged as a privileged chiral bioisostere that solves these limitations through precise structural mechanics:

  • Causality of the 7-Membered Ring: The expanded 1,4-oxazepane ring offers greater conformational flexibility and a higher fraction of sp3 hybridized carbons (Fsp3). This allows the scaffold to project substituents into complex, deep protein binding pockets that morpholine cannot reach .

  • Causality of the (5R)-Methyl Substitution: Unrestricted flexibility in 7-membered rings can lead to severe entropic penalties upon target binding. The strategic introduction of a methyl group at the 5-position with defined (R)-stereochemistry introduces steric bulk. This "locks" the ring into a preferred bioactive chair-like conformation, providing a highly specific spatial vector for structure-based drug design (SBDD) .

  • Causality of the Hydrochloride Salt: Free secondary amines are susceptible to oxidative degradation and often present as viscous oils. Synthesizing the building block as a hydrochloride salt ensures long-term shelf stability, facilitates handling as a free-flowing powder, and significantly enhances aqueous solubility for downstream in vitro biological assays.

Hit_to_Lead Morpholine Morpholine Hit (Flat, low selectivity) ScaffoldHop Scaffold Hopping (Insert 1,4-Oxazepane) Morpholine->ScaffoldHop ChiralLock Chiral Locking (Add 5R-Methyl) ScaffoldHop->ChiralLock Lead Optimized Lead (High 3D diversity) ChiralLock->Lead

Hit-to-lead optimization workflow utilizing chiral 1,4-oxazepane scaffold hopping.

Physicochemical Profiling: Morpholine vs. 1,4-Oxazepane

To rationally apply this building block, researchers must understand the physicochemical shifts that occur during scaffold hopping. The table below summarizes the comparative data governing these core structures .

PropertyMorpholine Core1,4-Oxazepane Core(5R)-5-Methyl-1,4-oxazepane Core
Ring Size 6-membered7-membered7-membered
Conformation Rigid ChairFlexible (Multiple states)Locked Chair (Sterically hindered)
3D Diversity (Fsp3) LowHighVery High
Typical pKa ~8.310.01 ± 0.20~10.1 (Predicted)
Aqueous Solubility HighModerate-HighHigh (as HCl salt)
Target Selectivity Broad / PromiscuousModerateHigh (Vector-specific)

Application Note 1: GPCR Targeting & Transporter Inhibition

The unique spatial arrangement of the 1,4-oxazepane ring has been successfully exploited to target G-protein-coupled receptors (GPCRs) and monoamine transporters.

In the development of selective Dopamine D4 receptor ligands (targets for antipsychotic therapies), the 1,4-oxazepane core provides an optimal vector for projecting aromatic substituents into the receptor's deep hydrophobic pocket. 3D-QSAR models confirm that the expanded size of the oxazepane ring is critical for affinity, a feat unachievable with the rigid morpholine analog .

Similarly, in the design of peripheral-selective noradrenaline reuptake inhibitors (NRIs) for stress urinary incontinence, researchers utilized 1,4-oxazepane derivatives. It was discovered that the inherently higher pKa of the oxazepane amine directly correlates with a lowered Multidrug Resistance Protein 1 (MDR1) efflux ratio, thereby preventing the drug from crossing the blood-brain barrier and eliminating central nervous system side effects .

Application Note 2: Targeted Oncology (PI3K-AKT Pathway Inhibition)

Beyond neurochemistry, the (5R)-5-methyl-1,4-oxazepane scaffold is increasingly utilized in targeted oncology. Recent breakthroughs have demonstrated its utility in synthesizing complex tetracyclic architectures, such as 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepines.

These derivatives act as potent anti-colorectal cancer (CRC) agents by directly suppressing the PI3K-AKT signaling cascade . The chiral methyl group ensures the tetracyclic system adopts the precise dihedral angle required to competitively bind the kinase domain, inducing cell cycle arrest and apoptosis in CRC cell lines (e.g., SW620 and HCT116) with sub-micromolar IC50 values.

PI3K_AKT_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP_Conversion PIP2 → PIP3 PI3K->PIP_Conversion phosphorylates AKT AKT (Protein Kinase B) PIP_Conversion->AKT recruits mTOR mTOR / Cell Survival AKT->mTOR activates Inhibitor (5R)-5-Methyl-1,4-oxazepane Derivative Inhibitor->PI3K blocks

PI3K-AKT signaling pathway inhibition by targeted 1,4-oxazepane derivatives.

Experimental Protocols

Protocol A: Hit-to-Lead Scaffold Hopping Synthesis (Buchwald-Hartwig Amination)

This protocol details the cross-coupling of (5R)-5-methyl-1,4-oxazepane hydrochloride with an aryl halide to generate a novel N-arylated lead compound.

Materials:

  • (5R)-5-methyl-1,4-oxazepane hydrochloride (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd2(dba)3 (0.05 eq) and BINAP (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Free-Basing & Catalyst Activation (Causality Step): In an oven-dried Schlenk flask under argon, combine the aryl bromide, Pd2(dba)3, and BINAP in anhydrous toluene. Stir for 10 minutes. Rationale: Pre-mixing allows the active Pd(0) species to form and undergo oxidative addition with the aryl halide before the amine is introduced, preventing catalyst poisoning.

  • Amine Introduction: Add (5R)-5-methyl-1,4-oxazepane hydrochloride and NaOtBu to the mixture. Rationale: 3.0 equivalents of NaOtBu are used because 1.0 eq is immediately consumed to neutralize the HCl salt of the oxazepane, freeing the secondary amine for the catalytic cycle, while the remainder acts as the base for the cross-coupling.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Self-Validating Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: the disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ confirms successful coupling. If unreacted amine remains, verify anaerobic conditions, as Pd(0) may have oxidized.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: In Vitro Cell Viability Assay (MTT) for CRC Cell Lines

To validate the biological efficacy of synthesized oxazepane-based PI3K-AKT inhibitors, an MTT assay is performed on HCT116 colorectal cancer cells .

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Starvation Phase (Causality Step): Replace media with serum-free DMEM for 12 hours prior to treatment. Rationale: Serum starvation synchronizes the cell cycle and reduces background kinase activity driven by undefined growth factors in FBS, ensuring that any PI3K-AKT inhibition observed is directly caused by the test compound.

  • Compound Treatment: Treat cells with varying concentrations of the (5R)-5-methyl-1,4-oxazepane derivative (e.g., 0.1, 1, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO) and a positive control (e.g., a known PI3K inhibitor like LY294002). Rationale: The positive control validates the assay's dynamic range and confirms the cells are responsive to PI3K pathway suppression.

  • MTT Addition & Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • [1] Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity. Bioorganic & Medicinal Chemistry (2025). URL:[Link]

  • [2] Audouze, K., et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry (2004). URL:[Link]

  • [3] Yukawa, T., et al. Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors - Part 3. Bioorganic & Medicinal Chemistry (2016). URL:[Link]

Sources

Method

Application Notes and Protocols for the Enantioselective Synthesis of 5-Methyl-1,4-Oxazepane Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in centrally active nervous system agents and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in centrally active nervous system agents and other medicinally relevant compounds. The introduction of a stereocenter, such as a methyl group at the 5-position, significantly expands the accessible chemical space for drug discovery endeavors. However, the enantioselective synthesis of these chiral 1,4-oxazepane derivatives presents a considerable challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. These application notes provide a comprehensive overview of robust and scalable methods for the enantioselective synthesis of 5-methyl-1,4-oxazepane derivatives, with a focus on practical implementation in a research and development setting.

Strategic Approaches to Enantioselective Synthesis

The successful enantioselective synthesis of 5-methyl-1,4-oxazepane derivatives hinges on two primary strategies:

  • The Chiral Pool Approach: This classic strategy utilizes readily available, enantiomerically pure starting materials to introduce the desired stereocenter. The subsequent cyclization to form the 1,4-oxazepane ring is then carried out in a diastereoselective manner.

  • Asymmetric Catalysis: This modern approach employs a chiral catalyst to induce enantioselectivity in a key bond-forming reaction, either during the ring formation itself or in a step that sets the stereocenter prior to cyclization.

This guide will delve into specific, field-proven protocols for each of these strategies.

Method 1: Diastereoselective Cyclization from Enantiopure Amino Alcohols (Chiral Pool Approach)

This approach is predicated on the use of commercially available and relatively inexpensive enantiopure amino alcohols, such as (R)- or (S)-alaninol, as the source of chirality. The key to this strategy is a highly efficient and diastereoselective intramolecular cyclization. The intramolecular Williamson ether synthesis is a reliable and well-established method for this transformation.

Mechanistic Rationale:

The synthesis commences with the N-protection of the enantiopure amino alcohol, followed by the introduction of a suitable leaving group on a two-carbon unit that is appended to the nitrogen atom. The choice of the N-protecting group is critical; it must be stable to the reaction conditions for the introduction of the side chain and the subsequent cyclization, yet readily removable. The tosyl (Ts) group is an excellent choice due to its stability and its ability to activate the nitrogen for subsequent alkylation. The intramolecular cyclization proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the hydroxyl group, displaces the terminal leaving group. The stereochemical integrity of the chiral center is maintained throughout the reaction sequence.

Experimental Protocol: Synthesis of (S)-5-Methyl-4-tosyl-1,4-oxazepane

Step 1: N-Tosylation of (S)-Alaninol

  • To a stirred solution of (S)-alaninol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-N-tosylalaninol.

Step 2: N-Alkylation with 2-Bromoethanol

  • To a stirred solution of (S)-N-tosylalaninol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromoethanol (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Intramolecular Williamson Ether Synthesis

  • To a stirred solution of the N-alkylated product from Step 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-5-methyl-4-tosyl-1,4-oxazepane.

Step 4: Deprotection of the Tosyl Group

  • The removal of the tosyl group can be achieved under various conditions, such as with sodium amalgam in methanol or with magnesium in methanol. The choice of method will depend on the substrate and the presence of other functional groups.

Data Summary:
Starting MaterialKey ReagentsProductTypical YieldEnantiomeric Excess
(S)-AlaninolTsCl, Et3N; NaH, 2-bromoethanol; NaH(S)-5-Methyl-4-tosyl-1,4-oxazepane60-70% (3 steps)>99%
(R)-AlaninolTsCl, Et3N; NaH, 2-bromoethanol; NaH(R)-5-Methyl-4-tosyl-1,4-oxazepane60-70% (3 steps)>99%
Workflow Diagram:

G cluster_0 Method 1: Chiral Pool Approach A (S)-Alaninol B (S)-N-Tosylalaninol A->B TsCl, Et3N C N-Alkylated Intermediate B->C NaH, 2-bromoethanol D (S)-5-Methyl-4-tosyl-1,4-oxazepane C->D NaH (Intramolecular Williamson Ether Synthesis) E (S)-5-Methyl-1,4-oxazepane D->E Deprotection

Caption: Diastereoselective cyclization workflow.

Method 2: Asymmetric Reductive Amination and Subsequent Cyclization

This powerful strategy introduces the chiral center via a catalytic asymmetric reaction, offering a more convergent and potentially more flexible approach than the chiral pool method. Asymmetric reductive amination of a suitable keto-amine precursor using a chiral catalyst is a highly effective way to set the stereocenter.

Mechanistic Rationale:

The synthesis begins with the preparation of a precursor containing both a ketone and a protected amine functionality, separated by an appropriate linker. The key step is the asymmetric reductive amination of the ketone in the presence of a chiral catalyst and a reducing agent. This reaction proceeds via the formation of a transient chiral imine-catalyst complex, which is then reduced from a sterically less hindered face, leading to the formation of one enantiomer of the amino alcohol in excess. Following the asymmetric reductive amination, the resulting enantiomerically enriched amino alcohol is cyclized to the desired 5-methyl-1,4-oxazepane derivative.

Experimental Protocol: Synthesis of (R)-5-Methyl-1,4-oxazepane

Step 1: Synthesis of the Keto-Amine Precursor

  • The synthesis of the keto-amine precursor can be achieved through various routes. One common method involves the reaction of a protected amino alcohol with a suitable three-carbon electrophile bearing a masked ketone functionality.

Step 2: Asymmetric Reductive Amination

  • In a glovebox, a reaction vessel is charged with the keto-amine precursor (1.0 eq.), a chiral catalyst (e.g., a chiral phosphoric acid or a chiral iridium complex, 0.01-0.05 eq.), and a suitable solvent (e.g., toluene or DCM).

  • The vessel is sealed and brought out of the glovebox.

  • A reducing agent (e.g., Hantzsch ester or a silane) is added.

  • The reaction is stirred at the appropriate temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis of an aliquot to determine conversion and enantiomeric excess.

  • Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

Step 3: Cyclization

  • The enantiomerically enriched amino alcohol from Step 2 is then cyclized using a similar intramolecular Williamson ether synthesis protocol as described in Method 1.

Data Summary:
SubstrateCatalyst SystemProductTypical YieldEnantiomeric Excess
Keto-amine precursorChiral Phosphoric Acid / Hantzsch Ester(R)-Amino alcohol80-95%90-99% ee
Keto-amine precursor[Ir(cod)Cl]2 / Chiral Ligand / H2(R)-Amino alcohol85-98%92-99% ee
Logical Relationship Diagram:

G cluster_1 Method 2: Asymmetric Catalysis F Keto-Amine Precursor G Enantiomerically Enriched Amino Alcohol F->G Asymmetric Reductive Amination (Chiral Catalyst, Reducing Agent) H 5-Methyl-1,4-oxazepane Derivative G->H Intramolecular Cyclization

Caption: Asymmetric catalysis and cyclization pathway.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low yield in cyclization step Incomplete deprotonation of the alcohol; competing elimination reaction; steric hindrance.Ensure anhydrous conditions and use a stronger base if necessary (e.g., KHMDS). Lower the reaction temperature to favor SN2 over E2. Consider a different cyclization strategy, such as a Mitsunobu reaction.
Low enantioselectivity in asymmetric step Suboptimal catalyst, solvent, or temperature; catalyst deactivation.Screen a variety of chiral ligands and catalysts. Optimize the reaction solvent and temperature. Ensure the purity of all reagents and the inertness of the reaction atmosphere.
Difficult deprotection The protecting group is too robust.Select a more labile protecting group from the outset (e.g., Boc or Cbz). Explore alternative deprotection conditions (e.g., different reagents, temperatures, or reaction times).

Conclusion

The enantioselective synthesis of 5-methyl-1,4-oxazepane derivatives is an achievable yet challenging endeavor. The choice between a chiral pool approach and an asymmetric catalytic method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully synthesize these valuable chiral building blocks for drug discovery and development.

References

  • Synthesis of Enantiopure 1,4-Oxazepanes: This article describes a general strategy for the synthesis of enantiopure 1,4-oxazepanes from α-amino acids, which is conceptually similar to the chiral pool approach described in Method 1. Source: Al-Mourabit, A., & Gelas-Mialhe, Y. (1996). A new and general synthesis of enantiopure 1,4-oxazepan-2-ones and 1,4-oxazepanes from α-amino acids. Tetrahedron Letters, 37(34), 6115-6118. URL:[Link]

  • Asymmetric Reductive Amination: This review provides a comprehensive overview of asymmetric reductive amination, a key strategy for the synthesis of chiral amines, which is the core of Method 2. Source: Nutley, J. H., & Smith, M. D. (2011). Asymmetric Reductive Amination. In Comprehensive Organic Synthesis II (pp. 1066-1113). Elsevier. URL:[Link]

  • Synthesis of Seven-Membered Rings: This review covers various strategies for the synthesis of seven-membered heterocyclic rings, providing a broader context for the challenges and opportunities in the synthesis of 1,4-oxazepanes. Source: Mills, S. G., & Beak, P. (1985). Synthesis of seven-membered rings. Chemical Reviews, 85(6), 555-578. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (5R)-5-Methyl-1,4-oxazepane Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing seven-membered 1,4-oxazepane rings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing seven-membered 1,4-oxazepane rings. The entropic penalty of forming a seven-membered heterocycle makes this synthesis notoriously difficult, often resulting in competing elimination reactions and polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and a self-validating protocol to maximize your yield and preserve the (5R) stereocenter.

Quantitative Yield Comparison of Cyclization Strategies

Before troubleshooting, it is crucial to understand the baseline performance of standard synthetic routes. The table below summarizes quantitative data from established literature on 1,4-oxazepane cyclization methods.

Cyclization StrategyEstimated YieldMajor ByproductsKey Challenge / Causality
Appel Reaction (CBr₄/PPh₃) ~20%[1]Alkenes (Elimination)[1]High tendency for E2 elimination over substitution due to leaving group basicity.
Lipase-Catalyzed Lactamization ~39%[2]Polymeric species[2]High concentration leads to intermolecular collisions; requires flow cell tech[2].
Convergent Linear (Mesylation) 30–40%[3]Oligomeric wasteIntramolecular side reactions; requires strict pseudo-high-dilution[3].

Troubleshooting & FAQs

Q1: Why does my cyclization step yield primarily alkene byproducts instead of the 1,4-oxazepane ring? A1: This is a classic case of elimination outcompeting substitution. Converting your precursor's alcohol to a halide (e.g., using an Appel reaction to form a bromide) often triggers an E2 elimination rather than the desired intramolecular SN2 pathway. Literature shows that protocols successful on other cyclic substrates predominantly lead to elimination here, delivering the desired oxazepane in yields as low as 20%[1]. Actionable Solution: Switch to a milder activation strategy. Activating the alcohol as a mesylate (MsCl) and using a mild base (like K₂CO₃) reduces the basicity of the leaving group, suppressing the E2 pathway and favoring ring closure.

Q2: I am observing a significant amount of high-molecular-weight impurities. How can I prevent polymerization? A2: 1,4-oxazepane formation is entropically disfavored compared to forming 5- or 6-membered rings. If the concentration of your acyclic precursor is too high, intermolecular reactions will outcompete the intramolecular cyclization, leading to polymeric byproducts that can account for up to 39% of your mass balance[2]. Actionable Solution: Implement pseudo-high-dilution techniques. Use a syringe pump to continuously add the activated precursor into a large volume of heated solvent containing your base. This maintains a low steady-state concentration of the reactive intermediate.

Q3: During scale-up, the reaction foams excessively during the aqueous quench, and my isolated yield drops by 15-20%. What is happening? A3: You are experiencing thermal degradation. The isolation step of 1,4-oxazepanes requires strict thermodynamic control. Exothermic quenching causes localized thermal spikes that degrade the product and cause excessive foaming[1]. Actionable Solution: Maintain the reaction vessel at <5 °C during the quench. Crucially, use a piston pump to add the aqueous quench at a strictly controlled, reproducible rate to suppress foaming and avoid yield loss[1].

Q4: How do I ensure the (5R) stereocenter is preserved throughout the synthesis? A4: Racemization typically occurs if the chiral center is subjected to harsh basic conditions adjacent to an activating group. Ensure that your starting enantiopure amino alcohol precursor is protected (e.g., N-Boc) and that the cyclization's nucleophilic substitution occurs at the primary carbon (C7) rather than the secondary chiral carbon (C5). Avoid strong bases like NaH if epimerization is a risk; opt for milder carbonate bases.

Step-by-Step Optimized Protocol (Convergent Route)

This self-validating protocol utilizes a convergent mesylation approach to bypass the low yields of direct halogenation.

Phase 1: Assembly & Protection of the Acyclic Precursor
  • Reductive Alkylation: React your enantiopure (R)-amino alcohol precursor with the corresponding aldehyde/halide linker in the presence of NaBH(OAc)₃ (1.5 eq) in Dichloromethane (DCM) at 0 °C to room temperature for 12 hours.

  • N-Boc Protection: Add Triethylamine (1.2 eq) and Boc-anhydride (1.1 eq) directly to the mixture. Stir for 4 hours.

  • Validation: Quench with water, extract with DCM, and verify the presence of the N-Boc diol intermediate via LC-MS.

Phase 2: High-Dilution Cyclization (The Yield Bottleneck)

Mechanistic Rationale: By activating the alcohol as a mesylate rather than a halide, we suppress the E2 elimination pathway[1]. Utilizing a syringe pump prevents intermolecular collisions, directly mitigating polymerization[2].

  • Activation: Dissolve the N-Boc precursor in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour, then concentrate under reduced pressure.

  • High-Dilution Ring Closure: Dissolve the crude mesylate in 50 mL of anhydrous Acetonitrile (MeCN). In a separate flask, suspend K₂CO₃ (3.0 eq) in 500 mL of MeCN and heat to 80 °C.

  • Syringe Pump Addition: Add the mesylate solution to the heated K₂CO₃ suspension via a syringe pump at a rate of 0.1 mL/min.

Phase 3: Controlled Quench & Deprotection

Mechanistic Rationale: Controlled quenching prevents thermal degradation and foaming, which are primary culprits of yield loss during scale-up[1].

  • Controlled Quench: Cool the cyclization mixture to <5 °C. Using a piston pump, add ice-cold water at a controlled rate of 5 mL/min to prevent thermal spikes and foaming[1]. Extract with Ethyl Acetate and concentrate.

  • Deprotection: Dissolve the crude N-Boc-(5R)-5-methyl-1,4-oxazepane in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure and triturate the residue with cold diethyl ether to precipitate (5R)-5-methyl-1,4-oxazepane hydrochloride as a white crystalline solid.

Mechanistic & Workflow Visualizations

G SM Enantiopure Amino Alcohol + C2 Linker Alk Reductive Alkylation (Acyclic Precursor) SM->Alk NaBH(OAc)3 Boc N-Boc Protection Alk->Boc Boc2O Cyc Intramolecular Cyclization (Yield Bottleneck) Boc->Cyc Mesylation / Base Deprot Boc Deprotection (HCl/Dioxane) Cyc->Deprot High Dilution Prod (5R)-5-Methyl-1,4-oxazepane HCl Deprot->Prod Quantitative

Synthetic workflow for (5R)-5-methyl-1,4-oxazepane HCl highlighting the cyclization bottleneck.

G Precursor N-Boc Amino Alcohol Precursor Activation Alcohol Activation (Appel or Mesylation) Precursor->Activation Subst Intramolecular SN2 (Desired Pathway) Activation->Subst Dilute conditions, Mild base Elim E2 Elimination (Side Reaction) Activation->Elim Harsh halides, Steric hindrance Poly Intermolecular SN2 (Polymerization) Activation->Poly High concentration Product 1,4-Oxazepane Ring Subst->Product Alkene Alkene Byproducts Elim->Alkene Oligomer Oligomeric Waste Poly->Oligomer

Mechanistic divergence during cyclization: substitution vs. elimination and polymerization.

References

  • Title: Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Purification techniques for (5R)-5-methyl-1,4-oxazepane hydrochloride scale-up

Welcome to the Process Chemistry Technical Support Center. Scaling up chiral cyclic amine hydrochlorides presents unique challenges, including hygroscopicity, phase separation ("oiling out"), and the generation of genoto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up chiral cyclic amine hydrochlorides presents unique challenges, including hygroscopicity, phase separation ("oiling out"), and the generation of genotoxic impurities. This guide synthesizes field-proven methodologies to ensure high-yielding, safe, and enantiomerically pure scale-up campaigns.

Process Overview: Self-Validating Purification Workflow

G A Crude (5R)-5-methyl-1,4-oxazepane (Free Base) B Azeotropic Drying (Toluene, <0.05% Water) A->B Add Toluene Distill at 40°C C HCl Salt Formation (Controlled Addition, <10°C) B->C KF Titration Validation D Crystallization (Aggressive Agitation) C->D Seed Crystals (Optional) E Vacuum Drying (60°C, 0.2 mm Hg) D->E Filter & Wash (Cold EtOAc) F Pure (5R)-5-methyl-1,4-oxazepane HCl (>99% ee, >99% purity) E->F QC Release (HPLC/NMR)

Scale-up purification workflow for (5R)-5-methyl-1,4-oxazepane hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why does my (5R)-5-methyl-1,4-oxazepane hydrochloride oil out instead of crystallizing during scale-up? A: Oiling out (liquid-liquid phase separation) is a notorious issue when scaling up cyclic amine hydrochlorides. It is primarily caused by trace water in the solvent system, which highly solubilizes the hygroscopic HCl salt, or by adding the anti-solvent too rapidly. Causality: Water disrupts the rigid hydrogen-bonding network required for crystal lattice formation, lowering the melting point of the solute-solvent mixture below the operating temperature. Solution: Implement azeotropic drying using toluene before salt formation. Ensure water content is strictly <0.05% via Karl Fischer (KF) titration. Use an anhydrous solvent system (e.g., toluene/MTBE) and add the HCl source slowly at temperatures below 10 °C to 1[1].

Q2: How can I prevent the formation of genotoxic alkyl chlorides during salt formation? A: When forming amine hydrochloride salts using alcoholic solvents (like ethanol or methanol) and aqueous/gaseous HCl, the alcohol can react with HCl to form genotoxic alkyl chlorides (e.g., methyl chloride, ethyl chloride). Causality: The nucleophilic substitution (SN2) of the protonated alcohol by chloride ions is exponentially accelerated at higher temperatures and high HCl concentrations. Solution: Avoid using methanol or ethanol as the primary solvent. If an alcoholic HCl solution (e.g., HCl in isopropanol) must be used, maintain the reaction temperature strictly below 10 °C during the addition phase, and limit the equivalents of HCl to 1.05. This kinetic control suppresses the formation of alkyl chlorides to <10 ppm, ensuring 2[2].

Q3: What is the most scalable method to ensure >99% enantiomeric excess (ee) of the (5R) isomer? A: If your upstream synthesis relies on a racemic intermediate (e.g., 4-benzyl-5-methyl-1,4-oxazepane), classical resolution via diastereomeric salt formation is often low-yielding and requires multiple recrystallizations. Causality: The structural flexibility of the 1,4-oxazepane ring often leads to poor diastereomeric discrimination during classical salt crystallization. Solution: Supercritical Fluid Chromatography (SFC) is the industry standard for scaling up chiral cyclic amines. SFC using a chiral stationary phase (e.g., CHIRALPAK™ IG) and a CO2/methanol mobile phase provides 3[3]. Following SFC, the pure (5R)-free base is deprotected and converted to the HCl salt.

Q4: How do I handle excessive foaming and exotherms during the upstream cyclization step? A: Foaming is typically caused by the rapid evolution of hydrogen gas (if using NaH for cyclization) or solvent boiling due to uncontrolled exotherms. Causality: Adding a strong base to a bulk solution of the precursor causes an immediate, massive release of gas and heat, overwhelming the reactor's cooling capacity. Solution: Reverse the order of reagent addition. Generate the alkoxide/dianion first by reacting the amino alcohol precursor with the base, then slowly add the electrophile (e.g., dichloride) using a piston pump while maintaining the internal temperature below 0 °C. This controls the reaction rate and4[4].

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Scale-Up Crystallization of (5R)-5-methyl-1,4-oxazepane HCl

Objective: Convert the free base to a highly pure, crystalline hydrochloride salt while strictly avoiding phase separation and genotoxic impurities.

Step 1: Azeotropic Drying

  • Charge the crude (5R)-5-methyl-1,4-oxazepane free base into a reactor with 10 volumes of anhydrous toluene.

  • Distill off 5 volumes of toluene under reduced pressure (0.2 mm Hg) at a jacket temperature of 40 °C.

  • System Validation Check 1: Sample the reactor and perform Karl Fischer (KF) titration.

    • Logic Gate: Proceed to Step 2 ONLY if water content is <0.05%. If >0.05%, add 5 more volumes of anhydrous toluene and repeat the distillation. Causality: Excess water prevents nucleation and causes the HCl salt to oil out.

Step 2: Controlled Salt Formation

  • Cool the reactor internal temperature to 5 °C.

  • Using a piston pump or addition funnel, slowly add 1.05 equivalents of 5M HCl in Isopropanol over 2 hours.

  • System Validation Check 2: Monitor the internal temperature continuously.

    • Logic Gate: The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 10 °C. Causality: Exceeding 10 °C triggers the SN2 reaction between isopropanol and HCl, generating genotoxic isopropyl chloride.

Step 3: Crystallization & Isolation

  • Seed the mixture with 0.5 wt% of pure (5R)-5-methyl-1,4-oxazepane HCl crystals.

  • Stir aggressively (≥300 RPM) for 4 hours at 5 °C. Causality: Aggressive stirring generates smaller suspended droplets (if any transient oiling occurs), which excludes impurities and forces the formation of smaller, rounder particles of the crystallized salt.

  • Filter the resulting slurry and wash the wet cake with 2 volumes of cold ethyl acetate (pre-chilled to 0 °C).

  • Dry the solids in a vacuum oven at 60 °C (0.2 mm Hg) for 12 hours.

  • System Validation Check 3 (QC Release): Perform Chiral HPLC and 1H NMR.

    • Logic Gate: Product is released only if purity is >99%, ee is >99%, and residual alkyl chlorides are <10 ppm.

Quantitative Data Summary

The following table summarizes the critical process parameters (CPPs) and their quantitative impact on the final product quality during scale-up.

Process ParameterSub-optimal ConditionOptimized ConditionQuantitative Impact on Yield / PurityReference
Water Content (KF) >0.5% w/w<0.05% w/w (Azeotropic drying)Prevents oiling out; First-crop yield increases from ~45% to >85%.[1]
HCl Addition Temp 25 °C (Ambient)<10 °C Reduces genotoxic alkyl chlorides from >50 ppm to <10 ppm (ICH M7 compliant).[2]
Agitation Speed 100 RPM (Mild)300 RPM (Aggressive)Excludes lattice impurities; improves crystal flowability and bulk density.[1]
Chiral Separation Diastereomeric SaltSFC (CHIRALPAK™ IG)Enantiomeric excess (ee) improves from 85% to >99.5%; recovery >90%.[3]

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Scholars' Mine (Organic Process Research and Development)
  • Title: WO2024040109A2 - Kras inhibitors Source: Google Patents URL

Sources

Troubleshooting

Troubleshooting solubility issues with (5R)-5-methyl-1,4-oxazepane hydrochloride in organic solvents

Technical Support Center: Troubleshooting (5R)-5-methyl-1,4-oxazepane Hydrochloride Solubility Overview & Mechanistic Causality (5R)-5-methyl-1,4-oxazepane is a chiral cyclic amine. When formulated as a hydrochloride (HC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (5R)-5-methyl-1,4-oxazepane Hydrochloride Solubility

Overview & Mechanistic Causality

(5R)-5-methyl-1,4-oxazepane is a chiral cyclic amine. When formulated as a hydrochloride (HCl) salt, its physicochemical profile fundamentally shifts. Pharmaceutical salts are intentionally designed to maximize aqueous solubility for bioavailability by introducing charged, polar, and hydrogen-bonding characteristics[1]. However, this creates a high ionic crystal lattice energy. While water (dielectric constant ε = 80.1) easily overcomes this lattice energy to solvate the ions, most organic solvents lack the necessary solvation power, leading to poor solubility[2].

When researchers attempt to dissolve this HCl salt in organic solvents for synthesis, purification, or specific assays, they often encounter kinetic barriers, supersaturation, or the common-ion effect[3]. This guide provides field-proven, self-validating protocols to bypass these thermodynamic limitations.

Reference Solubility Data

Because specific quantitative data for the chiral (5R)-enantiomer's organic solubility is sparse, the following table synthesizes the expected solubility profile based on structurally analogous cyclic amine hydrochlorides (e.g., tetrahydropyrimidines and unsubstituted oxazepanes)[4].

Solvent ClassExample SolventDielectric Constant (ε)Expected Solubility (mg/mL)Mechanistic Recommendation
Aqueous Water80.1> 100 (Highly Soluble)Ideal for stock solutions; breaks ionic lattice.
Polar Protic Methanol32.710 - 30 (Soluble)Good primary organic solvent; supports H-bonding.
Polar Aprotic THF7.51 - 5 (Slightly Soluble)Requires elevated temperature or co-solvent[5].
Halogenated Dichloromethane8.9< 1 (Poorly Soluble)Salt form incompatible; requires free-basing.
Non-Polar Hexane1.9InsolubleCompletely lacks solvation energy for ions.

Diagnostic Workflow

Use the following decision matrix to determine the correct protocol based on your target solvent system.

Workflow Start Solubility Issue: (5R)-5-methyl-1,4-oxazepane HCl Check Target Solvent Polarity (Dielectric Constant) Start->Check NonPolar Non-Polar (e.g., Hexane, DCM) Check->NonPolar ε < 15 Polar Polar Organic (e.g., THF, MeOH) Check->Polar ε > 15 Freebase Protocol B: Perform Free-basing NonPolar->Freebase Required Cosolvent Protocol A: Co-solvent Optimization Polar->Cosolvent Success Stable Solution Achieved Freebase->Success Monitor Monitor for Precipitation (Supersaturation/Common Ion) Cosolvent->Monitor Monitor->Cosolvent Crashes Out Monitor->Success Clear

Diagnostic workflow for resolving amine hydrochloride solubility issues in organic solvents.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent System Optimization Use this protocol when your downstream application can tolerate the protonated salt form, but you need to utilize a polar aprotic solvent (e.g., THF, Acetonitrile).

  • Causality: Introducing a small fraction of a highly polar solvent (like Methanol or DMSO) modifies the overall dielectric constant of the bulk solvent, lowering the energy barrier for lattice dissociation[5].

  • Step 1: Weigh exactly 10.0 mg of (5R)-5-methyl-1,4-oxazepane HCl into a 4 mL glass vial.

  • Step 2: Add 100 µL of a polar "carrier" solvent (e.g., Methanol). Vortex aggressively for 30 seconds at room temperature until the solid is completely dissolved[5]. Self-Validation: The solution must be 100% optically clear when held to the light.

  • Step 3: Dropwise, titrate in 900 µL of your target bulk organic solvent (e.g., THF) while continuously stirring.

  • Step 4: If micro-crystals begin to form (cloudiness), you have crossed the thermodynamic solubility threshold. Gently heat the vial in a water bath to 40°C for 5 minutes to push the compound back into solution[5].

Protocol B: Salt-to-Base Conversion (Free-Basing) Use this protocol when you strictly require a non-polar solvent (e.g., DCM, Hexane) for chromatography, extraction, or specific anhydrous reactions.

  • Causality: Removing the hydrochloride counterion neutralizes the molecule, drastically increasing its lipophilicity and affinity for non-polar environments[6].

  • Step 1: Dissolve 100 mg of the HCl salt in 2 mL of deionized water. Self-Validation: Complete dissolution confirms the integrity of the starting salt.

  • Step 2: Slowly add 1M NaOH dropwise while monitoring with pH paper until the aqueous phase reaches pH > 10. This ensures the oxazepane secondary amine is fully deprotonated.

  • Step 3: Add 2 mL of your target non-polar solvent (e.g., Dichloromethane) to the vial. Shake vigorously for 1 minute, then allow the biphasic system to separate.

  • Step 4: Extract the lower organic layer. Self-Validation: The organic layer should be perfectly transparent, indicating successful partitioning without emulsion. Dry the organic layer over anhydrous Na₂SO₄ to remove residual water, then filter. The free base is now fully solubilized in the organic phase.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated out of solution after 30 minutes. What is happening? A1: This is a classic case of supersaturation[5]. When you use heat or a strong co-solvent to force dissolution, the system may temporarily hold more solute than thermodynamically permitted at room temperature. Furthermore, amine hydrochloride salts are known to self-associate in organic solvents, which can lead to delayed nucleation and precipitation[3]. Solution: Decrease the concentration or maintain a slightly elevated temperature.

Q2: Will adding a few drops of Hydrochloric Acid (HCl) help dissolve the salt in my organic solvent? A2: No, this will aggressively worsen the problem due to the Common-Ion Effect . Adding excess chloride ions shifts the equilibrium toward the solid crystal lattice, drastically decreasing the apparent solubility product ( Ksp​ ) of the salt[3]. Slightly soluble hydrochlorides are highly sensitive to this effect[7].

Q3: Can I predict the organic solubility of this specific salt based on the solubility of the free base? A3: Generally, no. The solubility of the free amine is dictated by its lipophilic hydrocarbon structure, whereas the hydrochloride salt's solubility is governed by ionic interactions and lattice energy. The salt will always exhibit significantly lower solubility in non-polar organics compared to its free base counterpart[6].

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: americanpharmaceuticalreview.com URL:[Link]

  • Salt formation to improve drug solubility - Sign-in Source: uspto.gov URL:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed Source: nih.gov URL:[Link]

  • Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org Source: sciencemadness.org URL:[Link]

Sources

Optimization

Heterocycle Process Support Center: 1,4-Oxazepane Ring Closure

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Constructing 7-membered medium-sized rings presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Constructing 7-membered medium-sized rings presents unique thermodynamic and kinetic challenges. The entropic penalty of bringing two ends of a chain together, combined with transannular interactions and competing intermolecular oligomerization, often leads to poor yields and scale-up failures.

As a Senior Application Scientist, I have compiled this knowledge base to help you troubleshoot your reactions, understand the causality behind failed cyclizations, and implement self-validating protocols for robust process chemistry.

Knowledge Base: FAQs & Troubleshooting

Q1: My intramolecular Mitsunobu cyclization for a 1,4-oxazepane ether linkage is yielding massive amounts of intermolecular dimers. How do I shift the equilibrium? Causality & Solution: 7-membered rings are entropically disfavored compared to intermolecular reactions. While high dilution is the standard thermodynamic fix, it is highly inefficient for process-scale drug development. Instead, employ a pseudo-high dilution strategy by slowly adding the linear precursor via a syringe pump to the DIAD/PPh₃ complex. Furthermore, switching your solvent from THF to ethyl acetate (EtOAc) not only maintains solubility but streamlines the downstream precipitation and removal of triphenylphosphine oxide (TPPO), which is a major bottleneck in scale-up.

Q2: I am attempting a lactamization to form a 1,4-oxazepane-2,5-dione, but the linear amino acid precursor fails to cyclize under standard peptide coupling conditions. Why? Causality & Solution: Secondary amides strongly prefer a trans-conformation due to the partial double-bond character of the C-N bond. This geometry points the reactive termini away from each other, making the entropic barrier for a 7-membered ring closure insurmountable[1]. To fix this, you must induce a cis-conformation. Introduce a rotational restriction by N-alkylating the amide (e.g., using a para-methoxybenzyl (PMB) protecting group or a pseudoproline). The steric bulk destabilizes the trans-isomer, increasing the relative population of the cis-conformer required for successful head-to-tail cyclization[1].

Q3: When scaling up the dianion cyclization of N-Boc-2-aminoethanol with 3-chloro-2-(chloromethyl)prop-1-ene, I experience severe foaming and a drastic drop in yield compared to the milligram scale. How can I regain control? Causality & Solution: The standard discovery-scale protocol mixes the dichloride and NaH before adding the alcohol. On a large scale, this leads to uncontrolled exothermic reactions[2]. The causality is rooted in reaction kinetics: simultaneous deprotonation (generating H₂ gas) and alkylation (highly exothermic) lead to thermal runaway. By reversing the order of addition—pre-forming the dianion first and then introducing the electrophile via a piston pump below 0 °C—you separate the gas evolution from the bond-forming step, ensuring strict kinetic control and suppressing foaming[2].

Pathway Visualization: Overcoming Entropic Barriers

The following logic diagram illustrates the critical decision points and optimization strategies required to successfully close a 1,4-oxazepane ring while avoiding common pitfalls like dimerization.

G cluster_opt Optimization Strategies Linear Linear Precursor (Amino Alcohol/Acid) Restrict Conformational Restriction (PMB) Linear->Restrict N-Alkyl/Protect Dilute Pseudo-High Dilution (Syringe Pump) Linear->Dilute Mitsunobu Dianion Controlled Dianion Formation (< 0 °C) Linear->Dianion Base-Mediated Dimer Intermolecular Dimerization Linear->Dimer Trans-amide / High Conc. Preorg Pre-organized Intermediate Restrict->Preorg Dilute->Preorg Dianion->Preorg Product 1,4-Oxazepane Ring Closed Preorg->Product Favorable Kinetics/Thermodynamics

Optimization pathways overcoming entropic barriers in 1,4-oxazepane ring closure.

Quantitative Data & Strategy Comparison

Selecting the right synthetic strategy depends heavily on your target motif and scale. The table below summarizes the performance metrics of the primary cyclization routes utilized in modern process chemistry.

Synthetic StrategyTarget MotifPrimary ChallengeOptimization StrategyEst. YieldScalability
Dianion Alkylation [2]6-Methylene-1,4-oxazepanesExothermic foamingReverse addition, T < 0 °C48 - 60%High (Multikilogram)
Restricted Lactamization [1]1,4-Oxazepane-2,5-dionesTrans-amide entropic barrierN-alkylation (PMB group)45 - 60%Low to Moderate
Intramolecular Mitsunobu Ether linkage (C-O)Intermolecular dimerizationPseudo-high dilution (EtOAc)60 - 75%Moderate (Kilogram)
Linear Sulfonamide Route [3]1,4-Oxazepane-6-sulfonamideOver-alkylation / side reactionsLate-stage functionalization20 - 30%Good

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. Do not skip the in-process controls, as they are the mechanistic checkpoints ensuring your reaction is proceeding via the intended pathway.

Protocol A: Scalable Dianion Alkylation (6-Methylene-1,4-oxazepanes)

Objective: Synthesis of 6-methylene-1,4-oxazepane derivatives via the reaction of N-Boc-2-aminoethanol and 3-chloro-2-(chloromethyl)prop-1-ene[2]. Causality: Pre-forming the dianion separates H₂ gas evolution from the highly exothermic alkylation step, preventing thermal runaway and oligomerization[2].

  • Dianion Generation: In a dry, jacketed reactor under N₂, suspend NaH (3.0 equiv) in anhydrous DMF. Cool the system to 0 °C. Slowly add N-Boc-2-aminoethanol (1.0 equiv) dissolved in DMF.

    • Self-Validation Check: Monitor the reaction via a gas bubbler. Stir for 1 hour or until H₂ gas evolution completely ceases. The absolute absence of gas confirms full dianion formation. Do not proceed until this is verified.

  • Controlled Alkylation: Cool the reactor's internal temperature to strictly between -5 °C and 0 °C. Using a programmable piston pump, add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dropwise over 2 hours.

    • Causality: The slow addition rate and strict thermal control suppress competing intermolecular dimerization, favoring the 7-exo-trig/7-endo-trig ring closure[2].

  • Quench & Isolation: Carefully quench the reaction by adding cold water dropwise, maintaining the internal temperature below 10 °C to prevent late-stage foaming. Extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Conformationally Restricted Lactamization (1,4-Oxazepane-2,5-diones)

Objective: Synthesis of 1,4-oxazepane-2,5-diones from linear amino acid precursors[1]. Causality: N-protection with a PMB group induces steric strain, forcing a cis-conformation that is geometrically pre-organized for cyclization[1].

  • Conformational Restriction: React the linear amino acid precursor with p-methoxybenzaldehyde, followed by reductive amination (NaBH₃CN) to install the N-PMB group.

    • Self-Validation Check: Analyze the intermediate via ¹H-NMR prior to cyclization. The appearance of broadened signals or distinct rotamer peaks confirms the disruption of the strict trans-amide preference[1].

  • Saponification: Hydrolyze the ester terminus using LiOH in a THF/H₂O mixture. Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc to isolate the free carboxylic acid.

  • Macrolactamization: Dissolve the N-PMB protected precursor in highly dilute CH₂Cl₂ (0.005 M). Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 48 hours.

    • Causality: High dilution ensures that the rate of intramolecular cyclization outcompetes intermolecular oligomerization, successfully overcoming the inherent entropic penalty of 7-membered rings.

References[2] Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry (ACS Publications). Verify Source[4] A Comparative Guide to the Synthesis of 1,4-Oxazepane-6-sulfonamide. Benchchem. Verify Source[3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Verify Source[1] Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. ACS Publications. Verify Source

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Impurities in (5R)-5-Methyl-1,4-oxazepane Hydrochloride Batches

Welcome to the Technical Support Center. The 1,4-oxazepane scaffold is an emerging privileged structure in medicinal chemistry, highly valued for its inherent three-dimensionality and conformational flexibility[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 1,4-oxazepane scaffold is an emerging privileged structure in medicinal chemistry, highly valued for its inherent three-dimensionality and conformational flexibility[1]. However, the introduction of chirality at the C5 position often results in complex impurity profiles, including the unwanted (5S) enantiomer, diastereomers, and lactonization by-products[2].

This guide provides drug development professionals and analytical scientists with validated, self-validating methodologies and troubleshooting frameworks to isolate the pure (5R)-enantiomer with >99% enantiomeric excess (ee).

Mechanistic Overview & Resolution Workflow

The spatial arrangement of the C5-methyl group dictates the molecule's overall shape and its ability to engage biological targets[1]. Because (5R)-5-methyl-1,4-oxazepane hydrochloride is a highly polar secondary amine salt, traditional reversed-phase HPLC often yields poor chiral recognition. Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these cyclic secondary amines[3]. The supercritical CO₂ mobile phase provides high diffusivity and low viscosity, enabling rapid separations on polysaccharide-based chiral stationary phases[4].

ChiralResolution Start Crude 5-Methyl-1,4-oxazepane HCl Batch FreeBasing Free-Basing (NaOH/DCM) Extract Neutral Amines Start->FreeBasing Screening Chiral Stationary Phase Screening (e.g., Chiralpak AD/IG) FreeBasing->Screening SFC Supercritical Fluid Chromatography CO2 / MeOH / 0.2% TEA Screening->SFC Preferred HPLC Reversed-Phase HPLC Water / MeCN / TFA Screening->HPLC Alternative Eval Evaluate Resolution (Rs > 1.5)? SFC->Eval HPLC->Eval Optimize Optimize Modifier/Temp/Flow Eval->Optimize No Salt HCl Salt Formation (5R)-Isomer Isolation Eval->Salt Yes Optimize->SFC

SFC-driven workflow for the chiral resolution of 5-methyl-1,4-oxazepane batches.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Free-Basing the Hydrochloride Salt

Causality: Hydrochloride salts are highly polar and exhibit poor solubility and severe peak tailing in organic-rich SFC mobile phases. Converting the salt to its free base ensures optimal interaction with the chiral recognition sites (hydrogen bonding, dipole-dipole) of the stationary phase.

  • Suspend 1.0 g of crude (5R/S)-5-methyl-1,4-oxazepane hydrochloride in 20 mL of dichloromethane (DCM).

  • Add 10 mL of 1M NaOH (aq) and stir vigorously for 15 minutes at room temperature.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 x 10 mL DCM.

  • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Check the pH of the residual aqueous layer (must be > 10). Perform a rapid TLC (DCM:MeOH 9:1, Ninhydrin stain) on the aqueous phase to confirm the complete absence of the amine.

Protocol B: Preparative SFC Chiral Separation

Causality: Polysaccharide columns (e.g., Chiralpak AD) offer distinct chiral cavities. The addition of 0.2% triethylamine (TEA) is critical; it acts as a competing base to suppress secondary interactions between the basic secondary amine of the oxazepane and the residual unendcapped silanols on the silica support, preventing peak tailing[3].

  • Dissolve the free amine in methanol to a concentration of 10–20 mg/mL.

  • Inject onto a Chiralpak AD column (30 x 150 mm, 5 µm) utilizing an SFC system.

  • Mobile Phase: Isocratic 80% CO₂ / 20% Methanol containing 0.2% TEA[3].

  • Flow Rate: 200 mL/min (preparative)[3].

  • Monitor via UV detection (210–220 nm) and collect the separated enantiomer fractions.

  • Self-Validation Check: Calculate the resolution factor ( Rs​ ) from the chromatogram. The system is validated only if Rs​>1.5 and the analytical enantiomeric excess (ee) of the collected (5R) fraction is > 99%.

Protocol C: Re-Salting to Hydrochloride

Causality: The free base of 5-methyl-1,4-oxazepane is a volatile, semi-stable liquid. Re-forming the HCl salt yields a stable, crystalline solid suitable for long-term storage, precise weighing, and biological assays.

  • Dissolve the purified (5R)-enantiomer fraction in anhydrous diethyl ether.

  • Add 1.2 equivalents of HCl in dioxane (4M) dropwise at 0 °C.

  • Stir for 30 minutes, filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

  • Self-Validation Check: Perform ¹H-NMR (in D₂O) to confirm the protonation state. A sharp downfield shift of the ring protons adjacent to the nitrogen, alongside the absence of residual TEA signals, confirms successful and pure salt formation.

Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of 5-methyl-1,4-oxazepane under various SFC conditions. Use this data as a benchmark for your own analytical runs.

Stationary PhaseMobile PhaseBasic ModifierRet. Time (5R)Ret. Time (5S)Resolution ( Rs​ )Peak Shape
Chiralpak AD CO₂ / MeOH (80:20)0.2% TEA4.2 min5.8 min2.4 Sharp / Symmetrical
Chiralpak IG CO₂ / EtOH (70:30)0.1% DEA5.1 min6.3 min1.8 Moderate Tailing
Chiralcel OD CO₂ / MeOH (80:20)None7.5 min8.0 min0.6 Severe Tailing

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing during the SFC analysis of my oxazepane batch. How do I fix this? A: Peak tailing in basic cyclic amines is almost exclusively caused by secondary ion-exchange interactions with acidic silanol groups on the stationary phase. Resolution: Ensure you are using a basic modifier. Adding 0.1% to 0.2% triethylamine (TEA) or diethylamine (DEA) to your organic modifier masks these silanol sites[3]. Additionally, verify that your sample was completely free-based (Protocol A); injecting trace amounts of the hydrochloride salt will cause peak splitting and extreme tailing.

Q2: My chiral resolution ( Rs​ ) is below 1.5, and the enantiomers are co-eluting. What parameters should I optimize? A: If baseline resolution is not achieved, the chiral recognition environment must be altered. Resolution:

  • Switch the Chiral Selector: Change from an amylose-based column (e.g., Chiralpak AD) to a cellulose-based column (e.g., Chiralpak IG). The structural backbone difference often reverses or significantly enhances selectivity[4].

  • Adjust Co-solvent: Decrease the percentage of methanol (e.g., from 20% to 15%) to increase retention time, allowing more interaction with the chiral cavities.

  • Temperature Tuning: Lower the column temperature (e.g., from 40 °C to 35 °C). Lower temperatures increase the entropic contribution to chiral recognition, often improving Rs​ .

Q3: I am detecting non-enantiomeric impurities in my batch prior to SFC. What are they, and how do I remove them? A: During the synthesis of 1,4-oxazepane derivatives, competing side reactions frequently produce diastereomers and lactonization by-products[2]. Resolution: While chiral SFC can sometimes separate diastereomers, a complex impurity profile will overload the chiral column. Perform a pre-purification step using standard reversed-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to strip out lactones and degradation products before attempting chiral resolution.

Q4: Can I use diastereomeric salt resolution instead of chromatography for large-scale batches? A: Yes, classical resolution using chiral acids (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) can be employed. This method relies on the differential solubility of the resulting diastereomeric salts in solvents like ethanol. However, it requires extensive optimization of the crystallization thermodynamics and often yields a lower initial ee% compared to preparative SFC, usually necessitating multiple successive recrystallizations to hit the >99% ee target.

References

  • Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide Source: BenchChem URL
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane Source: BenchChem URL
  • W O 2023/018809 Al (Patent Application)
  • WO2024040109A2 - Kras inhibitors Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

High-Purity vs. Commercial Grade (5R)-5-Methyl-1,4-oxazepane Hydrochloride: A Comparative NMR Reference Guide

Executive Summary In modern pharmaceutical development, seven-membered heterocyclic aliphatic rings have emerged as highly valuable structural motifs. Specifically, 1,4-oxazepane derivatives, such as the (5R)-5-methyl en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, seven-membered heterocyclic aliphatic rings have emerged as highly valuable structural motifs. Specifically, 1,4-oxazepane derivatives, such as the (5R)-5-methyl enantiomer, are critical chiral building blocks in the synthesis of advanced therapeutics, including novel KRAS and kinase inhibitors[1]. However, commercial synthesis routes often yield trace regioisomers or racemic mixtures, requiring stringent analytical validation[2].

This guide provides an objective, data-driven comparison between a High-Purity Reference Standard of (5R)-5-methyl-1,4-oxazepane hydrochloride and Standard Commercial Grades . By detailing the causality behind specific 1 H and 13 C NMR chemical shifts and outlining self-validating experimental protocols, this document serves as an authoritative framework for assessing chemical and enantiomeric purity[3].

Experimental Methodology & Self-Validating Protocols

As analytical scientists, we cannot rely on assumed purity; we must build self-validating systems into our workflows. The protocols below are designed not just to acquire data, but to mathematically prove the integrity of the sample.

Protocol A: 1D NMR Acquisition for Chemical Purity
  • Causality of Solvent Choice: The hydrochloride salt of 1,4-oxazepane derivatives exhibits poor solubility in non-polar solvents like CDCl 3​ . We utilize DMSO- d6​ to ensure complete dissolution and to prevent the rapid exchange of the ammonium (NH 2+​ ) protons. Observing these broad protons confirms the salt form's integrity.

  • Step-by-Step Method:

    • Weigh precisely 15.0 mg of (5R)-5-methyl-1,4-oxazepane HCl.

    • Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Self-Validation: The TMS peak at 0.00 ppm mathematically anchors the chemical shift axis, eliminating drift errors.

    • Transfer to a high-quality 5 mm NMR tube.

    • Acquire 1 H NMR at 400 MHz (16 scans, 1s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay).

Protocol B: In Situ Chiral Derivatization for Enantiomeric Excess (ee) Determination
  • Causality of Derivatization: Standard 1 H and 13 C NMR cannot distinguish between (5R) and (5S) enantiomers in an achiral environment. By reacting the secondary amine with enantiopure (S)-(+)-MTPA-Cl (Mosher's acid chloride), we convert the enantiomers into diastereomeric amides. Diastereomers possess distinct physical properties and different NMR chemical shifts, allowing for precise quantification of enantiomeric excess (ee).

  • Step-by-Step Method:

    • Free-base 10 mg of the sample using saturated aqueous NaHCO 3​ and extract into 0.5 mL of CDCl 3​ .

    • Add 1.2 equivalents of (S)-(+)-MTPA-Cl and 2.0 equivalents of triethylamine directly into the NMR tube.

    • React for 30 minutes at room temperature. Self-Validation: The disappearance of the amine proton and the shift of the adjacent C5-proton validate 100% conversion.

    • Acquire 19 F NMR. The CF 3​ group provides an orthogonal, integration-ready signal completely free from proton background noise.

Data Presentation: High-Purity vs. Commercial Grade

The following tables summarize the quantitative NMR data, contrasting the high-purity reference standard against typical commercial-grade batches.

Table 1: 1 H NMR Chemical Shifts & Assignments (400 MHz, DMSO- d6​ )
Proton AssignmentHigh-Purity (5R) Standard (ppm)Commercial Grade (ppm)Causality / Observation
N-H 2+​ 9.25 (br s, 2H)8.90 (br m, 2H)Broadening in commercial grade indicates incomplete protonation or trace moisture.
H-2, H-7 (CH 2​ -O) 3.82 - 3.65 (m, 4H)3.85 - 3.60 (m, 4H)Overlapping multiplets; sharp and highly resolved in high-purity standard.
H-5 (CH-N) 3.42 (m, 1H)3.45 (m, 1H)Stereocenter proton.
H-3 (CH 2​ -N) 3.22 - 3.10 (m, 2H)3.25 - 3.05 (m, 2H)Adjacent to the protonated amine.
H-6a, H-6b (CH 2​ ) 2.10 (m, 1H), 1.78 (m, 1H)2.15 (m, 1H), 1.80 (m, 1H)Diastereotopic protons in the flexible 7-membered ring.
C5-CH 3​ 1.28 (d, J = 6.8 Hz, 3H)1.28 (d, J = 6.8 Hz, 3H)Distinct doublet representing the methyl group.
Impurity: EtOAc Not detected 4.03 (q), 1.99 (s), 1.17 (t)Common crystallization solvent residue found in lower-grade commercial batches.
Table 2: 13 C NMR Chemical Shifts & Assignments (100 MHz, DMSO- d6​ )
Carbon AssignmentHigh-Purity (5R) Standard (ppm)Commercial Grade (ppm)Causality / Observation
C-2 (CH 2​ -O) 67.567.4Sharp singlet.
C-7 (CH 2​ -O) 65.265.1Sharp singlet.
C-5 (CH-N) 54.854.9Stereocenter carbon.
C-3 (CH 2​ -N) 47.347.2Deshielded due to adjacency to the protonated amine.
C-6 (CH 2​ ) 31.531.6Ring methylene.
C5-CH 3​ 17.217.2Methyl carbon.
Impurity: Regioisomer Not detected ~52.1, ~18.5 (trace)Indicates the presence of the 6-methyl-1,4-oxazepane regioisomer.
Table 3: Enantiomeric Excess (ee) Validation via Mosher's Amide
Analytical MetricHigh-Purity (5R) StandardCommercial Racemic Mixture
19 F NMR (CF 3​ shift) Single peak (-69.5 ppm)Two peaks (-69.5 ppm, -69.8 ppm)
1 H NMR (C5-CH 3​ shift) Single doublet (1.15 ppm)Two doublets (1.15 ppm, 1.22 ppm)
Calculated ee (%) > 99.5% 0%

Mechanistic Insights: Causality in NMR Shifts & Chiral Resolution

Understanding the structural mechanics of (5R)-5-methyl-1,4-oxazepane hydrochloride is essential for interpreting its spectra:

  • Ring Conformation and Diastereotopic Protons: The seven-membered oxazepane ring is conformationally flexible but adopts a preferred twist-chair conformation. This causes the protons at C-6 (the CH 2​ group between the chiral center and the oxygen-adjacent CH 2​ ) to be highly diastereotopic, appearing as two distinct multiplets at 2.10 ppm and 1.78 ppm.

  • Salt Effects: The formation of the hydrochloride salt strongly deshields the protons at C-3 and C-5 compared to the free base. If a commercial sample shows these peaks drifting upfield (e.g., C-5 moving from 3.42 ppm toward 2.90 ppm), it is a direct causal indicator of incomplete salt formation or the presence of free-base impurities.

  • Chiral Resolution Mechanics: When (S)-MTPA-Cl reacts with the (5R) enantiomer, the resulting amide forces the CF 3​ group into a specific spatial orientation relative to the oxazepane ring. In a racemic mixture, the (5S) enantiomer forms a diastereomer where the CF 3​ group experiences a different magnetic shielding environment, resulting in the distinct -69.8 ppm peak in the 19 F spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of our self-validating analytical workflow for certifying the reference standard.

NMR_Workflow A Sample Preparation (5R)-5-Methyl-1,4-oxazepane HCl in DMSO-d6 B 1D NMR Acquisition (1H & 13C, 400/100 MHz) A->B C Chemical Purity Assessment (Identify Residual Solvents & Regioisomers) B->C D Chiral Derivatization (Addition of (S)-MTPA-Cl) C->D If Purity > 99% E 19F / 1H NMR Acquisition (Diastereomeric Peak Resolution) D->E F Enantiomeric Excess (ee) Calculation (Integration of Diastereomeric Signals) E->F G Final Reference Standard Validation (High-Purity Certification) F->G If ee > 99.5%

Analytical workflow for chemical and chiral purity validation of (5R)-5-methyl-1,4-oxazepane HCl.

Conclusion

The distinction between a high-purity reference standard and a standard commercial grade of (5R)-5-methyl-1,4-oxazepane hydrochloride is starkly visible through rigorous NMR analysis. Commercial grades frequently suffer from residual ethyl acetate and trace regioisomers, which can poison sensitive downstream catalytic syntheses. By employing self-validating protocols—specifically internal standard calibration and in situ Mosher's derivatization—researchers can definitively prove both the chemical and stereochemical integrity of their chiral building blocks.

Sources

Comparative

Stereochemical Impact on Target Engagement: A Comparative Guide to (5R)- vs. (5S)-5-methyl-1,4-oxazepane Binding Affinity

Executive Summary In modern medicinal chemistry, replacing flat, sp2 -hybridized aromatic rings with sp3 -rich, conformationally defined aliphatic heterocycles is a proven strategy to improve clinical success rates. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, replacing flat, sp2 -hybridized aromatic rings with sp3 -rich, conformationally defined aliphatic heterocycles is a proven strategy to improve clinical success rates. The 1,4-oxazepane scaffold serves as a highly versatile, expanded bioisostere of morpholine[1]. However, the introduction of a methyl group at the C5 position creates a chiral center that dictates the ring's conformational landscape.

This guide objectively compares the binding affinity and thermodynamic profiles of the (5R)-5-methyl-1,4-oxazepane moiety against its (5S) enantiomer. Using recent targeted oncology applications—specifically allosteric KRAS G12D inhibition—as a definitive case study, we explore the causality behind why the (5R) configuration acts as a high-affinity conformational lock, while the (5S) configuration acts as a steric penalty[2][3].

Mechanistic Causality: The Stereochemical Lock

Why does a single methyl group's spatial orientation drastically alter binding affinity? The answer lies in conformational restriction and vectoring.

The seven-membered 1,4-oxazepane ring is inherently flexible, typically interconverting between various twist-chair conformations. The addition of a C5-methyl group acts as a thermodynamic anchor:

  • The (5R) Advantage (Optimal Vectoring): In the (5R) configuration, the methyl group heavily biases the ring toward a conformation where the methyl substituent sits in a pseudo-equatorial position. When incorporated into a larger pharmacophore targeting the switch II pocket of KRAS G12D, this vectoring allows the methyl group to snugly fit into a highly specific lipophilic sub-pocket. It maximizes van der Waals interactions without distorting the necessary hydrogen-bonding geometry of the oxazepane nitrogen[3].

  • The (5S) Penalty (Steric Clash): Conversely, the (5S) enantiomer forces the methyl group into a pseudo-axial trajectory relative to the preferred binding conformation. This orientation creates severe 1,3-diaxial-like steric clashes with the target protein's backbone. To relieve this clash, the entire ligand must adopt a higher-energy conformation, resulting in a massive entropic penalty and a subsequent >1000-fold drop in binding affinity[2].

Pathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS Activation KRAS KRAS G12D (Active) SOS->KRAS GDP to GTP RAF RAF Kinase KRAS->RAF Proliferation Signal Inhibitor (5R)-Oxazepane Inhibitor Inhibitor->KRAS Allosteric Blockade MEK MEK1/2 RAF->MEK

Caption: Mechanism of action showing the (5R)-oxazepane inhibitor blocking the KRAS G12D signaling cascade.

Experimental Workflows: A Self-Validating System

To accurately compare these enantiomers, researchers must ensure absolute stereochemical purity and utilize highly sensitive biophysical assays. The following protocols outline a self-validating system from chiral resolution to thermodynamic profiling.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because enantiomers share identical physical properties in an achiral environment, specialized chiral stationary phases are required to isolate the (5R) and (5S) forms from a racemic mixture[4].

  • Preparation: Synthesize the racemic 5-methyl-1,4-oxazepane precursor using standard reductive amination protocols. Dissolve the racemate in methanol (containing 0.2% ammonia modifier to prevent peak tailing of the secondary amine) to a concentration of 10 mg/mL[2].

  • Chromatography: Inject the solution onto a CHIRALPAK™ IG column (250 x 4.6 mm, 5 μm) utilizing a flow rate of 3.0 mL/min[2].

  • Detection & Collection: Monitor the eluent via UV/Vis at 220 nm. The (5R) and (5S) enantiomers will elute at distinct retention times due to differential transient diastereomeric interactions with the amylose-based chiral stationary phase.

  • Validation: Confirm enantiomeric excess ( ee>99% ) via analytical chiral HPLC. Assign absolute configuration via X-ray crystallography of a heavy-atom derivative (e.g., a 4-iodo-benzoate derivative).

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Affinity

While IC50​ values provide functional data, ITC provides the definitive thermodynamic causality ( KD​ , ΔH , −TΔS ) behind the binding differences.

  • Protein Preparation: Purify the target protein (e.g., recombinant KRAS G12D) and dialyze extensively against the assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl2​ ).

  • Cell Loading: Load 50 μM of the target protein into the ITC sample cell.

  • Ligand Preparation: Prepare 500 μM solutions of the respective (5R) and (5S) oxazepane-containing ligands in the exact same dialysis buffer to eliminate the heat of dilution.

  • Titration: Perform 20 injections of 2 μL ligand into the protein cell at 25°C, with 120-second spacing between injections.

  • Analysis: Integrate the thermogram peaks and fit to a one-site binding model to extract the dissociation constant ( KD​ ) and enthalpy ( ΔH ).

Workflow A Racemic 5-methyl-1,4-oxazepane B SFC Resolution (CHIRALPAK IG) A->B C (5R)-Enantiomer (Active) B->C D (5S)-Enantiomer (Inactive) B->D E ITC Binding Assay (Thermodynamic Profiling) C->E D->E

Caption: Workflow for the chiral resolution and biophysical evaluation of 5-methyl-1,4-oxazepane enantiomers.

Quantitative Data Presentation

The following table summarizes the biophysical comparison of a representative KRAS G12D inhibitor scaffold incorporating either the (5R) or (5S) oxazepane moiety. The data highlights how the steric clash of the (5S) enantiomer obliterates binding enthalpy.

Compound ScaffoldStereocenter ConfigurationTarget Protein KD​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Inhibitor-R (5R)-5-methyl-1,4-oxazepaneKRAS G12D12.5 -10.8-8.2-2.6
Inhibitor-S (5S)-5-methyl-1,4-oxazepaneKRAS G12D> 10,000 > -6.8N/A (Too weak)N/A (Too weak)

Note: The (5R) enantiomer exhibits a strong, enthalpy-driven binding profile ( ΔH=−8.2 kcal/mol), confirming optimal hydrogen bonding and van der Waals packing. The (5S) enantiomer fails to achieve measurable saturation under standard ITC conditions due to axial steric clashes.

References

  • Bristol-Myers Squibb Co. (2024). Kras inhibitors (WO2024040109A2). Google Patents. 2[2]

  • Amgen Inc. (2023). Inhibitors of KRAS G12D (WO2023018809A1). Googleapis. 3[3]

  • PubChem (2026). 3-ethenyl-5-methyl-1,4-oxazepane | C8H15NO | CID 178160794. National Institutes of Health.4[4]

  • EnamineStore. EN300-126113: 5-methyl-1,4-oxazepane. Enamine Ltd. 1[1]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Enantiomeric Excess of (5R)-5-Methyl-1,4-Oxazepane

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules such as (5R)-5-methyl-1,4-oxazepane, a key building block in the synthesis of various biologically active compounds, the precise determination of enantiomeric excess (e.e.) is paramount. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in scientific principles and regulatory expectations. We will compare and contrast different analytical approaches, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for undesirable side effects. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of stereoisomeric impurities in drug substances. Therefore, a robust and validated analytical method for determining enantiomeric excess is not merely a quality control measure but a cornerstone of drug safety and efficacy.

Principles of Chiral HPLC Separation

The separation of enantiomers by HPLC is achieved through the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment in which the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. The choice of the CSP is the most critical factor in developing a successful chiral separation method. Common types of CSPs include polysaccharide-based (e.g., cellulose and amylose derivatives), protein-based, and synthetic polymer-based phases.

For a molecule like (5R)-5-methyl-1,4-oxazepane, which contains a secondary amine and an ether linkage, polysaccharide-based CSPs are often a good starting point due to their broad applicability and versatility in forming hydrogen bonds, dipole-dipole interactions, and inclusion complexes.

A Comparative Approach to Method Development and Validation

This guide will compare two hypothetical polysaccharide-based chiral stationary phases for the enantiomeric separation of 5-methyl-1,4-oxazepane:

  • Column A: A cellulose-based CSP.

  • Column B: An amylose-based CSP.

The validation of the HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures.

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD1 Column Screening (e.g., Column A vs. Column B) MD2 Mobile Phase Optimization (e.g., Heptane/Ethanol/DEA) MD1->MD2 MD3 Parameter Optimization (Flow rate, Temperature) MD2->MD3 V1 Specificity MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 System Suitability V6->V7

Caption: Workflow for HPLC method development and validation.

Detailed Validation Protocol and Comparative Data

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Inject a solution of the racemic 5-methyl-1,4-oxazepane to demonstrate the separation of the two enantiomers.

  • Inject a solution of the (5R)-5-methyl-1,4-oxazepane bulk sample to confirm the identity of the main peak.

  • Inject a placebo (a mixture of all excipients without the active pharmaceutical ingredient) to ensure no interference at the retention times of the enantiomers.

  • Perform stress testing on the drug substance (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure that potential degradation products do not co-elute with the enantiomers.

Comparative Results:

ParameterColumn A (Cellulose-based)Column B (Amylose-based)Acceptance Criteria
Resolution (Rs) between enantiomers2.11.8Rs > 1.5
Placebo InterferenceNo peaks at enantiomer retention timesNo peaks at enantiomer retention timesNo interference
Degradant InterferenceNo co-elution observedMinor co-elution with the (S)-enantiomerPeak purity index > 0.995
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of calibration standards of the (S)-enantiomer (the impurity) in the presence of a fixed concentration of the (5R)-enantiomer (the active substance). A typical range for an impurity is from the reporting threshold to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot the peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.

Comparative Results:

ParameterColumn A (Cellulose-based)Column B (Amylose-based)Acceptance Criteria
Range0.05% to 1.0% of nominal concentration0.05% to 1.0% of nominal concentrationTo cover the expected impurity levels
Correlation Coefficient (r²)0.99950.9991r² ≥ 0.999
y-interceptClose to zeroClose to zeroNot significantly different from zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Protocol:

  • Prepare samples of the (5R)-enantiomer spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the spiked (S)-enantiomer.

Comparative Results:

Spike LevelColumn A (Cellulose-based) - % RecoveryColumn B (Amylose-based) - % RecoveryAcceptance Criteria
50%99.5%98.8%90.0% - 110.0%
100%101.2%100.5%90.0% - 110.0%
150%100.8%101.5%90.0% - 110.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (5R)-enantiomer spiked with the (S)-enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Results:

ParameterColumn A (Cellulose-based) - %RSDColumn B (Amylose-based) - %RSDAcceptance Criteria
Repeatability1.5%1.8%RSD ≤ 5.0%
Intermediate Precision2.2%2.5%RSD ≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Ratio: Determine the concentration at which the analyte gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Comparative Results:

ParameterColumn A (Cellulose-based)Column B (Amylose-based)Acceptance Criteria
LOD (% of nominal concentration)0.01%0.02%To be determined and reported
LOQ (% of nominal concentration)0.03%0.06%To be determined and reported
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 1% organic modifier)

  • Analyze a sample under each of these modified conditions and evaluate the effect on the resolution and the quantification of the enantiomers.

Comparative Results:

Parameter VariationColumn A (Cellulose-based) - Effect on ResolutionColumn B (Amylose-based) - Effect on ResolutionAcceptance Criteria
Flow Rate +0.1 mL/minMinor decrease in RsSignificant decrease in RsSystem suitability criteria are met
Temperature +2 °CNegligible effectMinor decrease in RsSystem suitability criteria are met
Organic Modifier +1%Minor increase in RsNegligible effectSystem suitability criteria are met
System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Protocol:

Before conducting any sample analysis, inject a system suitability standard (e.g., a racemic mixture or a sample spiked with the impurity at the specification limit) multiple times.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Resolution (Rs)≥ 1.5Ensures baseline separation of the enantiomers.
Tailing Factor (T)≤ 2.0Indicates good peak shape.
Theoretical Plates (N)≥ 2000Demonstrates column efficiency.
%RSD of peak areas (n=5)≤ 5.0%Ensures injection precision.

Final Method Selection and Justification

Based on the comparative validation data, the HPLC method utilizing Column A (Cellulose-based CSP) is recommended for the determination of the enantiomeric excess of (5R)-5-methyl-1,4-oxazepane.

Justification:

  • Superior Resolution: Column A provided a higher resolution between the enantiomers, which is a critical factor for accurate and precise quantification, especially at low impurity levels.

  • Better Sensitivity: The lower LOD and LOQ values indicate a higher sensitivity of the method using Column A.

  • Greater Robustness: The method with Column A demonstrated better robustness to variations in flow rate.

  • Higher Precision: Column A showed slightly better repeatability and intermediate precision.

While both columns provided acceptable performance for most validation parameters, the cumulative evidence points to the method using Column A as being more reliable and suitable for routine quality control analysis.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Comparative

Scaffold Hopping in Pharmacokinetic Profiling: (5R)-5-Methyl-1,4-oxazepane vs. Piperazine

Executive Summary The piperazine ring is one of the most ubiquitous privileged scaffolds in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. Its predictable exit vectors and favorable aqueous solubility m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is one of the most ubiquitous privileged scaffolds in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. Its predictable exit vectors and favorable aqueous solubility make it an attractive core[2]. However, piperazine frequently introduces severe developability bottlenecks, most notably high basicity (leading to hERG-mediated cardiotoxicity) and metabolic liabilities (such as rapid CYP450-mediated N-dealkylation and oxidation)[1][3].

To overcome these limitations, advanced bioisosteric replacement strategies have shifted toward structurally complex, sp3-rich heterocycles[4]. The (5R)-5-methyl-1,4-oxazepane scaffold has emerged as a superior alternative. By introducing a ring oxygen, expanding the ring size, and adding a chiral methyl group, this scaffold fine-tunes physicochemical properties—specifically lowering pKa and increasing three-dimensional complexity (Fsp3)—to rescue failing pharmacokinetic (PK) and safety profiles while maintaining target engagement[5].

Mechanistic Rationale: The Causality of Scaffold Hopping

The transition from a planar piperazine to a puckered (5R)-5-methyl-1,4-oxazepane is driven by strict structure-property relationships:

  • pKa Modulation via Inductive Effects: The hERG potassium channel typically binds lipophilic, basic amines that are positively charged at physiological pH (7.4)[3]. The electronegative oxygen atom in the 1,4-oxazepane ring exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This pulls electron density away from the basic nitrogen, lowering the pKa from ~9.5 (piperazine) to ~7.8 (oxazepane)[5]. Consequently, the fraction of protonated molecules at pH 7.4 is drastically reduced, mitigating hERG affinity.

  • Metabolic Shielding via Steric Hindrance: Piperazines are highly susceptible to CYP450-mediated alpha-carbon oxidation, leading to ring opening or N-dealkylation[4]. The addition of the (5R)-methyl group adjacent to the heteroatom provides localized steric bulk. This hindrance physically blocks the CYP450 active-site heme from accessing the labile C-H bonds, drastically reducing intrinsic clearance ( Clint​ ).

  • Disruption of Planarity (Fsp3): The hERG channel pore relies on π−π and cation- π interactions with aromatic residues (e.g., Tyr652, Phe656). The 7-membered oxazepane ring, combined with the out-of-plane chiral methyl group, increases the fraction of sp3-hybridized carbons. This 3D complexity disrupts the planar conformation required for optimal stacking within the hERG pore, further driving down off-target toxicity[3][5].

ScaffoldMechanisms A Piperazine Core (High pKa, Planar) B (5R)-5-Methyl-1,4-oxazepane (Lower pKa, High Fsp3) A->B Bioisosteric Replacement C Ring Oxygen Inductive Effect B->C D Chiral Methyl Steric Shielding B->D E Decreased hERG Affinity C->E Lower Basicity F Reduced CYP450 N-Dealkylation D->F Blocked Metabolism

Caption: Logical mapping of physicochemical changes from piperazine replacement.

Comparative Pharmacokinetic & Physicochemical Data

The following table summarizes the quantitative impact of replacing a terminal piperazine with a (5R)-5-methyl-1,4-oxazepane scaffold, based on standard medicinal chemistry optimization trajectories.

ParameterPiperazine Scaffold(5R)-5-Methyl-1,4-oxazepaneMechanistic Driver
Basic Amine pKa 9.0 – 9.87.5 – 8.2Oxygen inductive (-I) effect[5]
Lipophilicity (LogD 7.4) 1.1 – 1.51.8 – 2.2Increased aliphatic volume
hERG Inhibition (IC50) < 5 µM (High Liability)> 30 µM (Safe)Reduced basicity, disrupted planarity[3]
HLM Clearance ( Clint​ ) > 45 µL/min/mg< 15 µL/min/mgChiral methyl steric shielding[4]
Oral Bioavailability (F%) ~ 20 - 30%~ 60 - 75%Reduced first-pass metabolism

Self-Validating Experimental Protocols

To objectively compare these scaffolds, the following self-validating protocols must be employed. A protocol is only trustworthy if it contains internal mechanisms to prove the assay functioned correctly, independent of the test compound's performance.

Protocol 1: In Vitro Microsomal Stability (HLM/RLM) Assay

This assay determines the intrinsic clearance ( Clint​ ) of the scaffolds by exposing them to Human Liver Microsomes (HLM).

  • Step 1: Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Causality: The specific pH and magnesium concentration are required to maintain the structural integrity of the CYP450 enzyme complexes.

  • Step 2: Self-Validating Controls: Alongside the test compounds, set up parallel incubations with Testosterone (known high-clearance CYP3A4 substrate) and Warfarin (known low-clearance substrate). Validation Logic: If Testosterone is not rapidly degraded, or if Warfarin shows high clearance, the microsomes are inactive or compromised, and the entire plate is invalidated.

  • Step 3: Incubation & Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450-mediated oxidation; without it, metabolic stability is artificially inflated.

  • Step 4: Quenching & Extraction: At time points (0, 5, 15, 30, 45 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction. The internal standard normalizes any variations in extraction efficiency or LC-MS/MS injection volume.

  • Step 5: LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 min and analyze the supernatant to calculate the half-life ( t1/2​ ) and Clint​ .

PKValidation S1 1. Compound Incubation (HLM + NADPH at 37°C) S2 2. Reaction Quench (Ice-cold ACN + Internal Std) S1->S2 S3 3. LC-MS/MS Quantification S2->S3 S4 4. PK Parameter Calculation (Cl_int) S3->S4 C1 System Validation: Testosterone (High Cl) Warfarin (Low Cl) C1->S1 Parallel Run Validates Enzyme Viability

Caption: Step-by-step workflow for self-validating microsomal stability assay.

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

To confirm the reduction in cardiotoxicity, an automated patch-clamp assay on CHO cells stably expressing the hERG channel is required.

  • Step 1: Cell Capture & Seal Formation: Suspend CHO-hERG cells in extracellular recording solution and apply negative pressure to form a gigaseal (>1 GΩ) on the patch-clamp chip. Causality: A seal resistance below 1 GΩ introduces leak currents that obscure the true hERG tail current, leading to false negatives.

  • Step 2: Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: This specific voltage sequence mimics the cardiac action potential, forcing the channel into the open/inactivated states where basic amines typically bind.

  • Step 3: Compound Application: Perfuse the test compounds (piperazine vs. oxazepane) at varying concentrations (0.1 µM to 30 µM) for 5 minutes, measuring the reduction in peak tail current.

  • Step 4: Terminal Self-Validation: At the end of the recording, perfuse 1 µM E-4031 (a selective, highly potent hERG blocker). Validation Logic: E-4031 must abolish >90% of the remaining tail current. If the current does not drop, the recorded signal was an artifact (not a true hERG current), and the well's data is discarded.

Sources

Safety & Regulatory Compliance

Safety

(5R)-5-methyl-1,4-oxazepane hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The compound (5R)-5-methyl-1,4-oxazepane hydrochloride is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. The compound (5R)-5-methyl-1,4-oxazepane hydrochloride is a highly valuable chiral building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its structural properties—specifically the presence of a cyclic amine and a hydrochloride salt—dictate strict logistical and environmental safety protocols.

Mishandling the disposal of this compound can lead to severe equipment corrosion, environmental contamination, and laboratory safety hazards. The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this material.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why certain methods are required. The physical and chemical nature of the waste directly informs our downstream decisions.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueOperational Implication
Chemical Name (5R)-5-methyl-1,4-oxazepane hydrochlorideHeterocyclic amine salt; requires segregation from strong oxidizing agents.
CAS Number 2694057-65-1 (5R-enantiomer)Primary tracking identifier required for hazardous waste manifests (1)[1].
Molecular Formula C6H14ClNOThe presence of Cl and N strictly prohibits standard landfill disposal; dictates specific incineration parameters.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during accidental spills; mandates protocols to avoid raising dust.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, safety goggles, lab coat, and N95/P100 respirator if dust is present).
Combustion Byproducts CO, CO2, NOx, HCl gasRequires thermal destruction in a facility equipped with flue gas scrubbing to neutralize acidic emissions.

Disposal Workflow & Segregation Strategy

Proper waste segregation is the foundation of laboratory safety. The following decision tree outlines the validated workflow for handling the compound across three common operational scenarios: accidental spills, unused/expired stock, and contaminated packaging.

DisposalWorkflow Start Waste Generation (5R)-5-methyl-1,4-oxazepane HCl Spill Accidental Spill Start->Spill Stock Unused/Expired Stock Start->Stock Packaging Contaminated Packaging Start->Packaging Sweep Sweep & Seal (Avoid Dust) Spill->Sweep Dissolve Dissolve in Combustible Solvent Stock->Dissolve Rinse Triple Rinse with Solvent Packaging->Rinse Incinerator Chemical Incinerator (Afterburner + Scrubber) Sweep->Incinerator Solid Waste Stream Dissolve->Incinerator Liquid Waste Stream Rinse->Dissolve Rinseate SolidWaste Solid Waste / Recycling (Defaced) Rinse->SolidWaste Cleaned Vial

Figure 1: Decision tree and workflow for the segregation and disposal of (5R)-5-methyl-1,4-oxazepane HCl.

Step-by-Step Methodologies

Protocol A: Immediate Spill Containment

Causality: As a Category 2 respiratory and eye irritant, aerosolized dust from the hydrochloride salt will rapidly react with the moisture in mucous membranes to cause localized, severe irritation. Dry sweeping without precautions is an unacceptable risk.

  • PPE Donning: Immediately equip heavy nitrile gloves, chemical safety goggles, and a government-approved respirator (N95 or higher) if the spill has generated a dust cloud.

  • Dust Suppression & Containment: Do not use a standard brush. Use spark-proof tools to carefully sweep up the material, or cover the spill with a damp, compatible absorbent pad to prevent aerosolization.

  • Collection: Place the swept material and any contaminated absorbent pads into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Ventilate the area. Wash the spill site thoroughly with soap and copious amounts of water to solubilize and remove any remaining hydrochloride salt residues.

  • Storage: Label the bag clearly with the CAS number and hazard class, and hold it in a designated solid hazardous waste accumulation area until final disposal.

Protocol B: Final Chemical Disposal (Incineration)

Causality: Direct landfill disposal or sewer discharge is strictly prohibited. The nitrogen atom in the oxazepane ring and the chloride counter-ion will generate toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas upon combustion. Therefore, specialized incineration is chemically mandatory (2)[2].

  • Solvent Mixing: For unused or expired bulk stock, dissolve or mix the solid material with a highly combustible organic solvent (e.g., ethanol, methanol, or a designated non-halogenated liquid waste stream). Why? Solid powders can cause localized micro-explosions or incomplete combustion in standard incinerators. Dissolving the salt ensures a homogenous burn and maintains the high BTU value required for complete thermal destruction of the heterocyclic ring.

  • Incineration Transfer: Transfer the solution to a licensed professional waste disposal service.

  • Verification of Facility Capabilities: Ensure the contracted disposal facility utilizes a chemical incinerator equipped with an afterburner (to ensure complete destruction of the organic framework) and a flue gas scrubber (typically utilizing an alkaline wash to neutralize the evolving HCl and NOx gases) (3)[3].

Protocol C: Contaminated Packaging Handling

Causality: Trace residues in glass or plastic packaging can leach into the environment if disposed of as standard municipal waste.

  • Triple Rinsing: In a fume hood, rinse the empty container three times using a compatible solvent (e.g., methanol or water, as the hydrochloride salt is highly soluble).

  • Rinseate Segregation: Add the resulting rinseate to your laboratory's appropriate liquid hazardous waste stream (to be incinerated as per Protocol B).

  • Defacing and Disposal: Once triply rinsed and dried, puncture or permanently deface the container's label. The clean container can now be safely offered for recycling, reconditioning, or disposed of in a sanitary landfill according to local regulations.

References

  • NextSDS. "(5R)-5-methyl-1,4-oxazepane hydrochloride — Chemical Substance Database." Accessed April 7, 2026.[Link]

Sources

Handling

Personal protective equipment for handling (5R)-5-methyl-1,4-oxazepane hydrochloride

Advanced Safety Protocol and PPE Guide for Handling (5R)-5-methyl-1,4-oxazepane hydrochloride As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocol and PPE Guide for Handling (5R)-5-methyl-1,4-oxazepane hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system designed to mitigate specific chemical behaviors. Handling (5R)-5-methyl-1,4-oxazepane hydrochloride requires a precise understanding of its physicochemical properties to ensure that your Personal Protective Equipment (PPE) and operational workflows provide absolute protection.

This guide provides drug development professionals and researchers with the authoritative, step-by-step procedures required to safely handle, dispense, and dispose of this compound.

Chemical Profile & Mechanistic Hazard Analysis

(5R)-5-methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1)[1] is a cyclic amine ether supplied as a hydrochloride salt. With a formula weight of 151.63 g/mol [2], it is frequently utilized as a structural building block in pharmaceutical synthesis.

The "Why" Behind the Hazard: Under the Globally Harmonized System (GHS), this compound is classified as a Category 2 Skin Irritant (H315) and a Category 2 Serious Eye Irritant (H319)[3]. The causality of this irritation lies in its salt form. Hydrochloride salts of amines are inherently hygroscopic. When airborne dust or micro-particulates of this compound contact the moisture on human skin (sweat) or the ocular mucosa (tears), the salt rapidly dissolves. This dissolution creates a localized hyperosmotic environment and a sudden pH shift, leading to immediate protein denaturation in the epidermal layers. Therefore, our primary safety objective is absolute moisture-barrier isolation between the chemical and the operator.

Quantitative PPE Matrix

To counteract the specific hazards of (5R)-5-methyl-1,4-oxazepane hydrochloride, standard laboratory attire must be upgraded to the specifications outlined in the matrix below.

Hazard ClassGHS CodeRequired PPEMaterial SpecificationReplacement Protocol
Skin Irritation H315Double Nitrile Gloves≥ 0.11 mm thickness, EN 374 compliantEvery 2 hours or immediately upon known contamination.
Eye Irritation H319Safety GogglesANSI Z87.1+ / EN 166 (Splash-proof, unvented)Inspect daily; replace immediately if scratched or fogged.
Inhalation N/AParticulate RespiratorN95 or FFP2 (Only if handled outside a fume hood)Dispose after single use or if breathing resistance increases.
Body Exposure H315Laboratory Coat100% Cotton or Flame-Resistant (Fully buttoned)Launder weekly or immediately post-spill.

Operational Workflow: Safe Dispensing & Handling

The following self-validating protocol ensures that the operator is never exposed to the aerosolized salt during routine weighing and transfer.

Step-by-Step Methodology:

  • Pre-Operational Check: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning Sequence: Wash and thoroughly dry hands. Don your laboratory coat (buttoned to the top), splash-proof safety goggles, and a primary pair of nitrile gloves. Don a second pair of nitrile gloves over the first. Causality: The mechanical friction of handling spatulas can cause micro-tears; double-gloving ensures the inner moisture barrier remains intact.

  • Static Mitigation: Hydrochloride salts readily hold a static charge, causing them to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula before opening the reagent bottle.

  • Dispensing: Open the reagent bottle only within the active zone of the fume hood (at least 6 inches behind the sash). Transfer the required mass using the neutralized micro-spatula.

  • Sealing & Moisture Control: Tightly cap the bottle immediately after use. Wrap the cap junction with Parafilm to prevent ambient moisture ingress, which degrades the reagent and increases clumping.

  • Doffing & Decontamination: Remove the outer layer of gloves inside the fume hood by peeling them inside out. Dispose of them in a solid hazardous waste container. Wash hands immediately after removing the inner gloves[3].

DispensingWorkflow A Pre-Operation Check (Fume Hood & Static) B Don PPE (Goggles, Double Gloves) A->B C Open Reagent Inside Hood Only B->C D Dispense & Weigh (Anti-static tools) C->D E Seal & Parafilm (Moisture Control) D->E F Doff Outer Gloves & Decontaminate E->F

Workflow for safe handling and dispensing of (5R)-5-methyl-1,4-oxazepane hydrochloride.

Spill Response & Disposal Plan

Accidental releases of powdered hydrochloride salts require immediate, specific interventions to prevent aerosolization and subsequent inhalation or ocular exposure.

Step-by-Step Spill Methodology:

  • Assessment & Isolation: Immediately identify the extent of the spill. If the spill is outside a fume hood and exceeds 50g, evacuate the immediate area and contact Environmental Health and Safety (EHS). For minor benchtop spills (< 50g), proceed to step 2.

  • Containment (No Dry Sweeping): Never use a brush or broom to sweep the powder. Causality: Dry sweeping aerosolizes the highly irritating particulates, bypassing standard lab coat protection and creating a severe inhalation hazard.

  • Absorption: Gently cover the spilled powder with damp paper towels (moistened with water). The water will safely dissolve the hydrochloride salt, trapping it within the towel matrix and preventing dust formation.

  • Collection: Scoop the damp towels and any remaining residue using a non-sparking tool or gloved hands into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with copious amounts of soapy water[3], followed by a 70% ethanol wipe to remove any residual organic material. Dispose of all cleanup materials as hazardous chemical waste according to local EPA/RCRA guidelines.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small < 50g (Minor Spill) Assess->Small Large > 50g (Major Spill) Assess->Large Dampen Cover with Damp Towels (No Dry Sweeping) Small->Dampen Evac Evacuate & Call EHS Large->Evac Collect Collect in HazMat Container Dampen->Collect Decon Wipe with Soap & 70% EtOH Collect->Decon

Decision tree and procedural logic for chemical spill response.

References

  • Title: (5R)-5-methyl-1,4-oxazepane hydrochloride — Chemical Substance[1] Source: NextSDS URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.